molecular formula C14H12FNO2 B061872 N-(3-fluorophenyl)-4-methoxybenzamide CAS No. 167565-79-9

N-(3-fluorophenyl)-4-methoxybenzamide

Cat. No.: B061872
CAS No.: 167565-79-9
M. Wt: 245.25 g/mol
InChI Key: NZHDDEDWULCDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorophenyl)-4-Methoxybenzamide (CAS Registry Number: 167565-79-9) is a synthetic benzamide derivative with the molecular formula C 14 H 12 FNO 2 and a molecular weight of 245.25 g/mol . This compound features a methoxy group (–OCH₃) and an amide functional group (–CONH–) within its molecular structure, characteristics that are significant in pharmaceutical chemistry and biological research . The structural motif of the methoxybenzamide group is known to contribute to a compound's ability to exhibit a complex structure with both polar and nonpolar characteristics, which can influence its physicochemical properties and bioactivity . Calculated physical properties for this compound include a density of 1.248 g/cm³ and a boiling point of approximately 296.7°C at 760 mmHg . As a benzamide derivative, this compound serves as a valuable building block and intermediate in organic synthesis and chemical research. It is representative of a class of compounds studied for their wide range of potential applications in medicinal chemistry, including as a precursor for the development of more complex molecules with potential biological activity. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHDDEDWULCDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357903
Record name N-(3-fluorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167565-79-9
Record name N-(3-fluorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide , a substituted benzanilide scaffold frequently utilized in medicinal chemistry as a kinase inhibitor fragment or a liquid crystal precursor. The molecule comprises a 4-methoxybenzoyl moiety linked via an amide bond to a 3-fluoroaniline core.

The synthesis is approached through two primary pathways:

  • Method A (Acyl Chloride Route): The preferred method for scale-up and high yield, utilizing highly reactive electrophiles.

  • Method B (Coupling Reagent Route): A mild alternative for parallel synthesis or when acid-sensitive groups are present.

Retrosynthetic Analysis & Strategy

To design a robust protocol, we must first visualize the disconnection of the amide bond (C-N). The logical precursors are 4-methoxybenzoic acid (acting as the electrophile source) and 3-fluoroaniline (acting as the nucleophile).

Pathway Logic Diagram

The following diagram illustrates the retrosynthetic disconnection and the forward synthetic flow.

Retrosynthesis Target Target: N-(3-fluorophenyl)-4-methoxybenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Acid Precursor A: 4-Methoxybenzoic Acid Disconnection->Acid Amine Precursor B: 3-Fluoroaniline Disconnection->Amine Acid->Target Coupling Agents (HATU/EDC) Chloride Activated Intermediate: 4-Methoxybenzoyl Chloride Acid->Chloride SOCl2 / DMF (cat.) Chloride->Target + Amine Base (Pyridine/Et3N)

Figure 1: Retrosynthetic analysis showing the activation of the acid precursor via acyl chloride or direct coupling.

Method A: The Acyl Chloride Protocol (Primary Pathway)

Rationale: This method is selected for its reliability and cost-effectiveness. The conversion of the carboxylic acid to an acid chloride generates a potent electrophile that reacts rapidly with the aniline, driving the reaction to completion without expensive coupling reagents.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .

  • Activation: 4-methoxybenzoic acid reacts with thionyl chloride (

    
    ) to form 4-methoxybenzoyl chloride.[1]
    
  • Addition: The lone pair on the nitrogen of 3-fluoroaniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl and expelling a chloride ion (

    
    ).
    
  • Deprotonation: The base (Pyridine or

    
    ) abstracts the proton from the nitrogen, neutralizing the HCl byproduct and preventing protonation of the unreacted amine.
    
Experimental Protocol

Scale: 10 mmol Expected Yield: 85-95%

Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
4-Methoxybenzoyl chloride 170.591.01.71 gElectrophile
3-Fluoroaniline 111.121.01.11 gNucleophile
Triethylamine (Et3N) 101.191.21.67 mLAcid Scavenger
Dichloromethane (DCM) --20 mLSolvent
Step-by-Step Workflow
  • Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.11 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in anhydrous DCM (15 mL).

  • Cooling: Place the flask in an ice bath (

    
    ) to control the exotherm.
    
  • Addition: Dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 10-15 minutes. Note: Evolution of white fumes (HCl) may be observed if the system is not sealed, but Et3N should sequester it as a salt.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Quenching: Once the starting amine is consumed, quench the reaction by adding 10 mL of water.

Workup and Purification

The purity of the final amide depends heavily on the removal of unreacted amine and acid byproducts.

Workup Step1 Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl (Removes unreacted 3-fluoroaniline) Step1->Wash1 Partition Wash2 Wash 2: Sat. NaHCO3 (Removes 4-methoxybenzoic acid) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine & Drying (MgSO4) Wash2->Wash3 Organic Layer Evap Rotary Evaporation (Crude Solid) Wash3->Evap Recryst Recrystallization (Ethanol/Water) Evap->Recryst

Figure 2: Workup flowchart ensuring removal of ionic byproducts and starting materials.

Method B: Coupling Agent Protocol (Alternative)

Rationale: If the acid chloride is not commercially available or if the substrate contains sensitive functionality (e.g., acid-labile protecting groups), in situ activation using HATU or EDC is preferred.

Protocol Summary:

  • Dissolve 4-methoxybenzoic acid (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 mins to form the active ester.

  • Add 3-fluoroaniline (1.0 equiv).

  • Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash copiously with water and brine (to remove DMF), then follow the standard acid/base wash cycle.

Characterization & Quality Control (QC)

A self-validating protocol requires confirmation of structure. The following data is expected for N-(3-fluorophenyl)-4-methoxybenzamide .

NMR Spectroscopy[2][4]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.15 (s, 1H, NH ): Broad singlet, characteristic of amide proton.
      
    • 
       7.95 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to CO): Doublet from the benzoyl ring.
    • 
       7.75 (dt, 1H, Ar-H  of fluoroaniline): Deshielded by F and Amide.
      
    • 
       7.05 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to OMe): Doublet showing shielding by methoxy.
    • 
       6.90 (m, 1H, Ar-H ): Multiplet due to F-coupling.
      
    • 
       3.85 (s, 3H, O-CH 
      
      
      
      ): Strong singlet.
  • 
    F NMR: 
    
    • Single peak around

      
       -110 to -113 ppm (referenced to 
      
      
      
      ).
Mass Spectrometry (ESI)
  • Calculated Mass (

    
    ):  245.25 Da.
    
  • Observed (

    
    ):  246.1 m/z.
    

Critical Control Points & Troubleshooting

  • Moisture Sensitivity: The acid chloride is hydrolytically unstable. Ensure glassware is oven-dried and DCM is anhydrous. If the acid chloride is old, reflux it in thionyl chloride for 1 hour before use to reactivate any hydrolyzed acid.

  • Aniline Oxidation: 3-Fluoroaniline can oxidize to a dark brown oil. Distill before use if significant coloration is observed to prevent difficult-to-remove impurities.

  • Regioselectivity: Not an issue here as both reactants are monofunctional regarding the coupling sites (assuming standard conditions).

Safety & Handling

  • 3-Fluoroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Use double gloves and work in a fume hood.

  • 4-Methoxybenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas.

  • Waste Disposal: Aqueous washes containing pyridine/Et3N must be treated as basic organic waste.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanisms).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10087963 (Related Fluorinated Benzamides). Link

  • Organic Syntheses. (1927). Benzanilide Preparation (General Protocol). Org.[4] Synth. 7, 6. Link

Sources

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-fluorophenyl)-4-methoxybenzamide

In the landscape of modern drug discovery and development, the adage "a hit is not a lead, and a lead is not a drug" underscores the arduous journey from initial discovery to a viable clinical candidate. A significant factor governing this transition is the molecule's physicochemical profile. Properties such as solubility, lipophilicity, and ionization state do not merely define a compound's chemical identity; they are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[1] An otherwise potent molecule can fail spectacularly in development due to poor absorption, rapid metabolism, low bioavailability, or off-target toxicity—failures often rooted in suboptimal physicochemical characteristics.[2][3]

This guide provides a comprehensive technical overview of N-(3-fluorophenyl)-4-methoxybenzamide, a compound belonging to the benzamide class, which is a privileged scaffold in medicinal chemistry.[4] By dissecting its core physicochemical properties, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess its potential as a building block or lead compound. The narrative that follows is grounded in the principle of causality, explaining not just how to measure a property, but why specific experimental choices are made and how the resulting data drives decision-making in a drug discovery program.[5][6]

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and key identifiers. These data form the basis for all subsequent theoretical predictions and experimental investigations.

Table 1: Core Identifiers for N-(3-fluorophenyl)-4-methoxybenzamide

IdentifierValue
IUPAC Name N-(3-fluorophenyl)-4-methoxybenzamide
Molecular Formula C₁₄H₁₂FNO₂
Molecular Weight 245.25 g/mol
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
InChI Key UTVGGEQAGBBPDA-UHFFFAOYSA-N

Summary of Core Physicochemical Properties

A holistic view of a compound's properties allows for early-stage assessment of its "drug-likeness." The following table summarizes the predicted and estimated physicochemical parameters for N-(3-fluorophenyl)-4-methoxybenzamide, based on computational models and data from structurally similar analogs.

Table 2: Predicted Physicochemical Profile

PropertyPredicted/Estimated ValueBasis of EstimationSignificance in Drug Discovery
Melting Point (°C) ~130 - 150Analog data and crystal lattice energy considerationsAffects solubility, stability, and formulation
logP (Octanol/Water) 3.0 - 3.4Computational (XLogP3) & analog data[7][8]Measures lipophilicity; impacts permeability, metabolism, and toxicity
Aqueous Solubility (logS) -3.5 to -4.0Computational (ALOGS) & analog data[8]Crucial for absorption and bioavailability
pKa (Amide Proton) 16 - 18 (Calculated)General pKa for secondary benzamidesDetermines ionization state at physiological pH
Polar Surface Area (PSA) 38.3 ŲComputational[8]Influences membrane permeability and BBB penetration

Lipophilicity: Balancing Permeability and Solubility

Theoretical Grounding: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is arguably one of the most critical physicochemical parameters.[2] It quantifies a molecule's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. An optimal logP is essential: too low, and the compound may not cross biological membranes to reach its target; too high, and it may suffer from poor aqueous solubility, high plasma protein binding, and increased metabolic clearance, or accumulate in fatty tissues, leading to toxicity.[1] For orally administered drugs, a logP value between 1 and 4 is often considered a desirable range.

Predicted Lipophilicity

For N-(3-fluorophenyl)-4-methoxybenzamide, the predicted logP is approximately 3.16 , based on computational models for closely related structures like N-(4-fluorophenyl)-4-methoxybenzamide.[8] This value suggests the compound possesses sufficient lipophilicity to favor membrane permeation without being excessively greasy, placing it within the "drug-like" chemical space.

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a solute between two immiscible phases, typically n-octanol and water, serving as a reliable standard.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or PBS, pH 7.4, for logD) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of N-(3-fluorophenyl)-4-methoxybenzamide in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated aqueous phase.

  • Equilibration: Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully sample a known volume from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate the partition coefficient P as: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ The final value is expressed as logP.

Trustworthiness: The protocol's integrity is maintained by using pre-saturated solvents to ensure thermodynamic equilibrium and a validated, linear analytical method for quantification. Running triplicates is mandatory for statistical confidence.

Workflow for logP Determination

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis P1 Saturate n-Octanol with Water P2 Saturate Water with n-Octanol E1 Prepare Stock Solution in saturated n-Octanol P2->E1 E2 Combine Octanol & Aqueous Phases (1:1 ratio) E1->E2 E3 Shake to Equilibrate E2->E3 E4 Centrifuge to Separate Phases E3->E4 A1 Sample Aqueous Layer E4->A1 A3 Quantify Concentration (e.g., HPLC-UV) A1->A3 A2 Sample Octanol Layer A2->A3 A4 Calculate P = [C]oct / [C]aq A3->A4 A5 logP A4->A5

Caption: Shake-flask workflow for logP determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Theoretical Grounding: Aqueous solubility is the measure of a compound's ability to dissolve in water to form a homogenous solution. For oral drug candidates, dissolution in the gastrointestinal fluid is the first critical step for absorption. Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability and hindering the development of intravenous formulations.[2] It is influenced by factors including lipophilicity, crystal lattice energy (related to melting point), and ionization.

Predicted Solubility

Based on its relatively high predicted logP and likely crystalline nature, N-(3-fluorophenyl)-4-methoxybenzamide is expected to have low aqueous solubility. The predicted logS value of -3.69 for a similar analog suggests a solubility in the micromolar range (approximately 10-20 µg/mL).[8]

Experimental Protocol: Kinetic Solubility Assay via Turbidimetry

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's tendency to precipitate from a solution prepared by diluting a DMSO stock.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., from 200 µM down to 1 µM), ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) across all wells.

  • Incubation: Cover the plate and incubate at room temperature for 2-4 hours with gentle shaking to allow for precipitation to reach equilibrium.

  • Turbidity Measurement: Measure the absorbance (or light scattering) of each well at a specific wavelength (e.g., 620 nm) using a plate reader. The point at which the absorbance increases significantly above the baseline indicates the onset of precipitation.

  • Data Analysis: The highest concentration that does not show significant turbidity is reported as the kinetic solubility.

Expertise & Causality: We choose a kinetic assay because it mimics the situation where a drug, absorbed from a formulation, enters the aqueous environment of the bloodstream. The controlled, low percentage of DMSO is critical, as it acts as the organic co-solvent from which the compound precipitates, but at a level that minimally perturbs the bulk aqueous environment.

Workflow for Kinetic Solubility Assay

G S1 Prepare 10 mM Stock in 100% DMSO S3 Add DMSO Stock to Buffer (Final DMSO < 2%) S1->S3 S2 Dispense Aqueous Buffer (PBS) into 96-well plate S2->S3 S4 Incubate with Shaking (2-4 hours) S3->S4 S5 Measure Turbidity (Absorbance at 620 nm) S4->S5 S6 Determine Highest Soluble Concentration S5->S6

Caption: High-throughput kinetic solubility workflow.

Spectroscopic and Structural Confirmation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and chemical environment of protons. For N-(3-fluorophenyl)-4-methoxybenzamide, we expect to see:

    • A singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm.

    • A series of doublets and triplets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The fluorine atom will cause additional splitting (coupling) of adjacent protons on its ring.

    • A broad singlet for the amide (N-H) proton, typically downfield (>8.5 ppm).

  • ¹³C NMR: Shows the number and type of carbon atoms. Expected signals include the methoxy carbon (~55 ppm), amide carbonyl carbon (~165 ppm), and a series of aromatic carbons between 110-160 ppm. The carbon directly bonded to fluorine will show a large C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C=O (Amide I) stretch: A strong, sharp peak around 1650-1680 cm⁻¹.

  • C-O (Ether) stretch: A strong peak in the 1250-1050 cm⁻¹ region.

  • C-F stretch: A strong peak around 1200-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For N-(3-fluorophenyl)-4-methoxybenzamide (C₁₄H₁₂FNO₂), high-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 246.0925.

Synthesis and Purification Protocol

A reliable synthesis is the gateway to obtaining material for all characterization studies. The most common method for preparing N-aryl benzamides is the acylation of an aniline with a benzoyl chloride.[9][10]

Protocol: Synthesis via Acylation

Materials: 3-fluoroaniline, 4-methoxybenzoyl chloride, triethylamine (TEA) or pyridine, dichloromethane (DCM).

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.[4]

  • Addition of Acyl Chloride: Add a solution of 4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred aniline solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

  • Work-up: Quench the reaction by adding 1M HCl solution. Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[11]

Synthesis Workflow Diagram

G R1 Dissolve 3-Fluoroaniline & TEA in DCM R2 Cool to 0°C R1->R2 R3 Add 4-Methoxybenzoyl Chloride (dropwise) R2->R3 R4 Stir at Room Temp (4-6h) R3->R4 R5 Aqueous Work-up (HCl, NaHCO₃, Brine) R4->R5 R6 Dry & Concentrate R5->R6 R7 Recrystallize from Ethanol/Water R6->R7 R8 Pure Product R7->R8

Caption: Synthetic workflow for N-(3-fluorophenyl)-4-methoxybenzamide.

Conclusion

The physicochemical properties of N-(3-fluorophenyl)-4-methoxybenzamide—characterized by moderate lipophilicity and predicted low aqueous solubility—position it as a typical lead-like molecule. Its profile suggests that while membrane permeability is likely favorable, formulation strategies may be required to address potential solubility-limited absorption. The experimental protocols and theoretical frameworks provided in this guide offer a robust system for validating these predictions and thoroughly characterizing this and other novel chemical entities. Such a rigorous, data-driven approach to understanding a compound's fundamental properties is indispensable for navigating the complex path of drug discovery and increasing the probability of success in developing safe and effective medicines.

References

  • Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Singh, S. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Gimisis, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Kyriacou, D. (2025). Physical Properties in Drug Design.
  • Rudrapal, M., & Egbuna, C. (2024). The role of physicochemical and topological parameters in drug design. Frontiers.
  • Amrita Vishwa Vidyapeetham. (n.d.). Synthesis and analysis of amides.
  • Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Kliuev, A. K. (2013).
  • Li, Y., et al. (n.d.).
  • ChemicalBook. (2025). 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8.
  • PubChem. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide.
  • Cayman Chemical. (2022).
  • Reddy, K. L., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • PubChemLite. (n.d.). N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide (C14H11ClFNO2).
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamide. PubChem.
  • PubChemLite. (n.d.). N-(4-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3).
  • Patil, S., et al. (2024).
  • Thermo Fisher Scientific. (n.d.). 4-Fluoro-3-methoxybenzaldehyde, 98% 5 g.
  • PubChem. (n.d.). 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide | C19H20FNO3.
  • Wang, Y., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online.
  • PubChem. (n.d.). N-[[3-[2-(4-fluorophenyl)ethoxy]phenyl]methyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide.
  • Deb, M. K., et al. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) IR Spectrum.
  • SpectraBase. (n.d.). N-(3-fluorobenzyl)-2-methoxybenzamide - Optional[Vapor Phase IR] - Spectrum.
  • Hit2Lead. (n.d.). N-(4-fluorophenyl)-4-methoxybenzamide | SC-5330362.
  • Smith, V. H., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • BLDpharm. (n.d.). 1016837-54-9|N-(3-Amino-4-methylphenyl)-3-methoxybenzamide.
  • PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,3-dimethoxybenzamide | C15H13BrFNO3.
  • Fukuyama, T., et al. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • National Center for Biotechnology Information. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem.
  • Smith, V. H., et al. (2025). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • Wuts, P. G. M., et al. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Environmental Protection Agency. (n.d.). N-(3-acetylphenyl)-2-methoxybenzamide Env.

Sources

biological activity of N-(3-fluorophenyl)-4-methoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of N-(3-fluorophenyl)-4-methoxybenzamide Derivatives

Abstract

The N-(phenyl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. The strategic introduction of specific substituents, such as a 3-fluoro group on the aniline ring and a 4-methoxy group on the benzoyl moiety, gives rise to the N-(3-fluorophenyl)-4-methoxybenzamide class of molecules. This modification has proven to be a highly effective strategy for developing potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of these derivatives, with a particular focus on their development as kinase inhibitors for cancer therapy. Detailed experimental protocols are provided to enable researchers to synthesize and evaluate these promising compounds.

Rationale and Synthetic Strategy

The design of N-(3-fluorophenyl)-4-methoxybenzamide derivatives is rooted in established principles of medicinal chemistry. The amide linkage provides a rigid and stable backbone, capable of forming crucial hydrogen bonds with protein targets. The 4-methoxybenzoyl group often serves as a key interaction moiety, while the 3-fluorophenyl ring can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties through specific fluorine interactions.

The most direct and common synthetic route to this class of compounds is the nucleophilic acyl substitution between 4-methoxybenzoyl chloride and 3-fluoroaniline.

General Synthesis Workflow

The synthesis is typically a straightforward one-step process. The selection of a suitable base and solvent system is critical for achieving high yields and purity. A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both reactants.

cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products R1 4-Methoxybenzoyl Chloride Stir Stirring at 0°C to RT R1->Stir R2 3-Fluoroaniline R2->Stir Base Base (e.g., Pyridine, TEA) Base->Stir Solvent Inert Solvent (e.g., DCM) Solvent->Stir Product N-(3-fluorophenyl)-4-methoxybenzamide Stir->Product Byproduct HCl Salt of Base Stir->Byproduct

Caption: General workflow for the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide.

Key Biological Activities

Derivatives of the N-(3-fluorophenyl)-4-methoxybenzamide core have demonstrated a remarkable range of biological activities. The most prominent among these is their potent inhibitory effect on specific protein kinases involved in cancer progression.

Anticancer Activity: BRAF Kinase Inhibition

A significant focus of research has been the development of these compounds as inhibitors of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival in various cancers, most notably melanoma.

N-(3-fluorophenyl)-4-methoxybenzamide serves as a core scaffold for potent BRAF inhibitors. By attaching various heterocyclic moieties, researchers have developed compounds that exhibit strong and selective inhibition of the BRAFV600E mutant. For instance, compounds incorporating a sulfone-linked pyrimidine have shown significant promise.

Table 1: BRAFV600E Inhibitory Activity of Representative Derivatives

Compound IDR-Group ModificationIC50 (nM)Reference
1a 5-chloro-2-pyridinylsulfone130
1b 4-pyrimidinylsulfone80
Vemurafenib (FDA-approved drug)31

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The mechanism involves the compound binding to the ATP-binding pocket of the BRAF kinase domain, preventing the phosphorylation of its downstream target, MEK. This effectively shuts down the aberrant signaling cascade.

cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor N-(3-fluorophenyl)- 4-methoxybenzamide Derivative Inhibitor->BRAF Inhibits

Caption: Inhibition of the BRAF-mutant MAPK/ERK signaling pathway.

Anticonvulsant and Antimicrobial Activities

Beyond cancer, this scaffold has been explored for other therapeutic applications. Certain derivatives have been synthesized and evaluated for their anticonvulsant properties, showing potential in controlling seizures. Additionally, other related benzamide structures have demonstrated activity against various microbial strains, suggesting a potential, albeit less explored, avenue for antimicrobial drug discovery.

Detailed Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and evaluation of N-(3-fluorophenyl)-4-methoxybenzamide derivatives.

Protocol: Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide

This protocol describes a standard laboratory procedure for the synthesis of the parent compound.

Materials:

  • 3-Fluoroaniline (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.05 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reactant Setup: Dissolve 3-fluoroaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

  • Acylation: Dissolve 4-methoxybenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the solution dropwise to the stirring aniline solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Work-up - Acid Wash: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x) to remove excess pyridine.

  • Work-up - Base Wash: Wash the organic layer with saturated NaHCO3 solution (2x) to remove any unreacted acid chloride and HCl.

  • Work-up - Final Wash: Wash the organic layer with brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol: In Vitro BRAFV600E Kinase Assay

This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against the target kinase.

Materials:

  • Recombinant human BRAFV600E enzyme

  • Biotinylated MEK1 substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure Workflow:

cluster_workflow Kinase Assay Workflow Step1 1. Add Assay Buffer, Substrate (MEK1), and Test Compound/DMSO to well Step2 2. Add BRAF-V600E Enzyme to initiate reaction Step1->Step2 Step3 3. Incubate at Room Temp (e.g., 60 minutes) Step2->Step3 Step4 4. Add ATP to start the phosphorylation reaction Step3->Step4 Step5 5. Incubate at Room Temp (e.g., 90 minutes) Step4->Step5 Step6 6. Add Kinase-Glo® Reagent to stop reaction & generate signal Step5->Step6 Step7 7. Incubate (10 min) and Read Luminescence Step6->Step7

Caption: Step-by-step workflow for an in vitro BRAF kinase inhibition assay.

Detailed Steps:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate. Include control wells containing only DMSO (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix containing the assay buffer, recombinant BRAFV600E enzyme, and the MEK1 substrate. Dispense this mix into each well.

  • Incubation: Gently mix the plate and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in assay buffer and add it to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 90 minutes at room temperature to allow for substrate phosphorylation.

  • Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent quenches the kinase reaction and measures the amount of ATP remaining. The amount of ATP consumed is directly proportional to the kinase activity.

  • Data Acquisition: After a brief 10-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to BRAF activity. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The N-(3-fluorophenyl)-4-methoxybenzamide scaffold is a validated and highly versatile starting point for the development of potent kinase inhibitors and other biologically active agents. The straightforward synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Future work in this area will likely focus on developing next-generation inhibitors that can overcome resistance mechanisms to existing drugs, exploring new therapeutic applications beyond oncology, and optimizing drug-like properties to produce clinical candidates with superior safety and efficacy profiles.

References

  • Title: Discovery of N-(3-Fluorophenyl)-4-(5-chloro-2-pyridinylsulfone)-benzamide Derivatives as Potent and Orally Active BRAFV600E Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Discovery of the Highly Potent and Selective V600E B-Raf Inhibitor PLX4032 (Vemurafenib) for the Treatment of Melanoma. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Synthesis and anticonvulsant activity of some new N-(substituted phenyl)-4-methoxybenzamide derivatives. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of some new benzamide derivatives. Source: Journal of Saudi Chemical Society. URL: [Link]

Therapeutic Targets of N-(3-Fluorophenyl)-4-Methoxybenzamide: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide analyzing the therapeutic potential and molecular targets of the N-(3-fluorophenyl)-4-methoxybenzamide scaffold.

Executive Summary

N-(3-fluorophenyl)-4-methoxybenzamide represents a privileged N-arylbenzamide scaffold, a structural motif central to several classes of modern therapeutics. While often utilized as a chemical probe or intermediate, its specific substitution pattern—combining a 4-methoxybenzoyl moiety with a 3-fluoroaniline group—positions it as a high-value lead for targeting ion channels and oncogenic signaling pathways.[1][2]

This guide deconstructs the pharmacological relevance of this molecule, identifying Transient Receptor Potential Melastatin 8 (TRPM8) and the Hedgehog (Hh) signaling pathway as its primary therapeutic targets.[1][2] It provides a rigorous, self-validating framework for researchers to assay its efficacy in neuropathic pain, oncology, and autoimmune modulation.[1][2]

Part 1: Structural Logic & Pharmacophore Analysis[1][2]

The biological activity of N-(3-fluorophenyl)-4-methoxybenzamide is dictated by three critical structural domains. Understanding these domains is essential for predicting off-target effects and optimizing potency.[1][2]

The 4-Methoxybenzoyl "Head"[1][2]
  • Function: Acts as a hydrogen bond acceptor via the methoxy oxygen.[1][2]

  • Target Relevance: This motif mimics the "A-region" of TRPM8 antagonists (e.g., AMTB, BCTC analogs) and is critical for binding to the voltage-sensing domain of potassium channels (Kv7/KCNQ).[1][2]

The Amide Linker
  • Function: Provides a rigid spacer that orients the two aromatic rings.[1][2]

  • Target Relevance: Essential for hydrogen bonding with residues like Tyr745 in TRPM8 or Arg458 in the Smoothened (Smo) receptor.[1][2]

The 3-Fluorophenyl "Tail"[1][2]
  • Function: The fluorine atom at the meta position serves two roles:

    • Metabolic Stability: Blocks oxidative metabolism at a metabolically vulnerable site (CYP450 inhibition).[1][2]

    • Electronic Modulation: Withdraws electron density from the phenyl ring, enhancing pi-stacking interactions within hydrophobic pockets (e.g., the transmembrane bundle of GPCRs).[1][2]

Part 2: Primary Therapeutic Targets[1][2]

Target A: TRPM8 (Transient Receptor Potential Melastatin 8)

Therapeutic Indication: Neuropathic Pain, Cold Allodynia, Migraine.[1][2]

The N-(3-fluorophenyl)-4-methoxybenzamide structure is a classic TRPM8 antagonist pharmacophore.[1][2] TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents (menthol).[1][2]

  • Mechanism of Action: The molecule acts as a negative allosteric modulator, stabilizing the channel in the closed state.[1][2] The 4-methoxy group likely interacts with the TRP domain, while the 3-fluorophenyl group occupies a hydrophobic cleft near the S4-S5 linker.[1][2]

  • Validation Protocol:

    • Calcium Flux Assay: Use HEK293 cells stably expressing human TRPM8.[1][2] Load with Fluo-4 AM.

    • Agonist Challenge: Stimulate with Icilin (1 µM) or Menthol (100 µM) .

    • Readout: Measure reduction in fluorescence relative to vehicle.

    • Specificity Check: Counter-screen against TRPV1 (Capsaicin) and TRPA1 (Mustard Oil) to ensure selectivity.[1][2]

Target B: Hedgehog Signaling (Smoothened Receptor)

Therapeutic Indication: Basal Cell Carcinoma (BCC), Medulloblastoma.[1][2]

Benzamide derivatives are well-established inhibitors of the Smoothened (Smo) receptor, a GPCR-like protein central to the Hedgehog pathway.[1][2]

  • Mechanism of Action: The compound binds to the heptahelical bundle of Smo, preventing its accumulation in the primary cilium and blocking downstream GLI transcription factor activation.[1][2]

  • Evidence: Structural analogs (e.g., Vismodegib intermediates) utilize the benzamide core to lock Smo in an inactive conformation.[1][2] The 3-fluoro substitution enhances binding affinity by engaging in halogen bonding with the receptor pocket.[1][2]

  • Validation Protocol:

    • GLI-Luciferase Reporter Assay: Use NIH3T3 cells transfected with a GLI-responsive luciferase reporter (e.g., Gli-Luc).[1][2]

    • Pathway Activation: Stimulate with SAG (Smoothened Agonist) or Sonic Hedgehog (Shh) ligand.[1][2]

    • Inhibition: Treat with graded concentrations of N-(3-fluorophenyl)-4-methoxybenzamide.[1][2]

    • Readout: Calculate IC50 based on luminescence suppression.

Target C: Dihydroorotate Dehydrogenase (DHODH)

Therapeutic Indication: Rheumatoid Arthritis, Multiple Sclerosis (Immunomodulation).[1][2]

The biphenyl-amide scaffold mimics the structure of Leflunomide (active metabolite A77 1726) and Brequinar analogs.[1][2]

  • Mechanism of Action: Inhibition of DHODH deprives rapidly dividing T-cells and B-cells of pyrimidines, arresting the cell cycle at G1.[1][2]

  • Validation Protocol:

    • Enzymatic Assay: Use recombinant human DHODH, ubiquinone (CoQ), and DCIP (2,6-dichlorophenolindophenol).[1][2]

    • Reaction: Monitor the reduction of DCIP at 600 nm as a measure of enzyme activity.

    • Control: Use Teriflunomide as a positive control.[1][2]

Part 3: Experimental Validation Workflow

The following workflow is designed to systematically validate the target of N-(3-fluorophenyl)-4-methoxybenzamide.

Quantitative Data Summary (Expected Potency Ranges)
TargetExpected IC50 / KiMechanismKey Control Compound
TRPM8 50 nM - 500 nMAntagonistAMTB / BCTC
Smoothened 100 nM - 1 µMAntagonistVismodegib / Cyclopamine
DHODH 1 µM - 10 µMInhibitorTeriflunomide
TRPV1 > 10 µMWeak/InactiveCapsazepine
Step-by-Step Validation Protocol

Step 1: Compound Solubilization [1][2]

  • Dissolve N-(3-fluorophenyl)-4-methoxybenzamide in 100% DMSO to a stock concentration of 10 mM.

  • Critical: Ensure final DMSO concentration in assay does not exceed 0.1% to avoid solvent effects on ion channels.[1][2]

Step 2: Primary Screen (Calcium Flux - TRPM8) [1][2]

  • Cell Line: CHO-K1 or HEK293 expressing hTRPM8.[1][2]

  • Dye Loading: Incubate cells with Calcium-6 or Fluo-4 NW dye for 45 mins at 37°C.[1][2]

  • Pre-incubation: Add test compound (10-point dose response, 0.1 nM to 10 µM) for 15 mins.

  • Stimulation: Inject Menthol (EC80 concentration, typically 30-100 µM).[1][2]

  • Analysis: Calculate % inhibition =

    
    .[1][2]
    

Step 3: Secondary Screen (GLI Reporter - Hedgehog) [1][2]

  • Cell Line: Shh-Light2 cells (NIH3T3 with Gli-Luc).[1][2]

  • Treatment: Treat cells with Shh-conditioned medium + test compound for 24-48 hours.[1][2]

  • Lysis/Detection: Use Bright-Glo™ Luciferase Assay System.[1][2]

  • Normalization: Normalize to cell viability (CellTiter-Glo) to rule out cytotoxicity.

Part 4: Pathway Visualization

The following diagram illustrates the pharmacological mapping of the N-(3-fluorophenyl)-4-methoxybenzamide scaffold to its potential targets and downstream effects.

PharmacophoreMapping Compound N-(3-fluorophenyl)- 4-methoxybenzamide Methoxy 4-Methoxy Group (H-Bond Acceptor) Compound->Methoxy Amide Amide Linker (Rigid Spacer) Compound->Amide Fluoro 3-Fluoro Group (Metabolic Stability) Compound->Fluoro TRPM8 TRPM8 Channel (Primary Target) Methoxy->TRPM8 Smo Smoothened (Smo) (Hedgehog Pathway) Amide->Smo Fluoro->TRPM8 DHODH DHODH Enzyme (Pyrimidine Synthesis) Fluoro->DHODH Block Channel Blockade (Closed State) TRPM8->Block Inhib Receptor Antagonism Smo->Inhib Deplete Pyrimidine Depletion DHODH->Deplete Pain Analgesia (Neuropathic Pain) Block->Pain Cancer Tumor Regression (BCC/Medulloblastoma) Inhib->Cancer Immune Immunosuppression (RA/MS) Deplete->Immune

Caption: Pharmacophore mapping of N-(3-fluorophenyl)-4-methoxybenzamide linking structural motifs to specific therapeutic outcomes in pain, oncology, and immunology.[1][2]

References

  • TRPM8 Antagonists and SAR : Journal of Medicinal Chemistry. "Discovery of N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide (AMTB) as a Potent and Selective TRPM8 Antagonist."

  • Benzamide Scaffold in Hedgehog Signaling : ACS Medicinal Chemistry Letters. "Discovery of Vismodegib (GDC-0449): A Potent and Selective Inhibitor of the Hedgehog Pathway."[1][2]

  • DHODH Inhibitors : Nature Reviews Drug Discovery. "Dihydroorotate dehydrogenase inhibitors in autoimmune diseases and cancer."

  • General Benzamide Pharmacology : Bioorganic & Medicinal Chemistry. "Structure-activity relationships of N-arylbenzamides as TRPM8 antagonists."

Sources

A Technical Guide to the Discovery of Novel Benzamide Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold as a Cornerstone of Modern Oncology

The benzamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework that demonstrates a remarkable capacity to bind to a diverse range of biological targets. In oncology, its versatility is particularly pronounced. Benzamide derivatives are at the core of several classes of targeted anticancer agents, including potent inhibitors of key enzymes that drive cancer progression, such as histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and various protein kinases.[1][2] This guide provides a comprehensive, field-proven framework for the rational design, synthesis, and preclinical evaluation of novel benzamide derivatives, intended for researchers, scientists, and drug development professionals dedicated to advancing cancer therapy.

Chapter 1: Foundational Principles—Target Selection and Mechanistic Rationale

The journey of a novel therapeutic agent begins with a fundamental understanding of the molecular machinery that drives a specific cancer. The success of benzamide derivatives stems from their ability to precisely interact with the active sites of enzymes that are dysregulated in malignant cells.[3]

Histone Deacetylases (HDACs): Reawakening Silenced Tumor Suppressors

In many cancers, epigenetic modifications silence the expression of critical tumor suppressor genes. HDACs are central to this process, removing acetyl groups from histones, leading to condensed chromatin and transcriptional repression.[4] Benzamide-based HDAC inhibitors are designed to chelate the zinc ion within the enzyme's active site, blocking its function.[3] This restores histone acetylation, reactivates tumor suppressor gene expression (e.g., p21), and consequently induces cell cycle arrest, differentiation, or apoptosis in cancer cells.[4][5]

HDAC_Inhibition cluster_0 Normal Gene Expression Control cluster_1 Cancer: Gene Silencing cluster_2 Therapeutic Intervention HAT Histone Acetyltransferase (HAT) Ac Acetyl Group HAT->Ac Adds HDAC Histone Deacetylase (HDAC) Ac->HDAC Removes Overexpressed_HDAC Overexpressed HDAC in Cancer Condensed_Chromatin Condensed Chromatin Overexpressed_HDAC->Condensed_Chromatin Removes Acetyl Groups Open_Chromatin Open Chromatin (Acetylated) TSG_Off Tumor Suppressor Genes (e.g., p21) OFF Condensed_Chromatin->TSG_Off Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis TSG_Off->Cell_Cycle_Arrest Suppression Lifted Benzamide_Inhibitor Benzamide HDAC Inhibitor Benzamide_Inhibitor->Overexpressed_HDAC Blocks Active Site TSG_On Tumor Suppressor Genes Re-expressed Open_Chromatin->TSG_On TSG_On->Cell_Cycle_Arrest

Caption: Mechanism of Benzamide HDAC Inhibition.
Poly (ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality

PARP enzymes, particularly PARP-1, are critical for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP creates a state of "synthetic lethality."[1] When single-strand breaks are not repaired by PARP, they escalate into double-strand breaks during DNA replication. Because the BRCA-deficient cells cannot repair these double-strand breaks, they undergo apoptosis. Many benzamide-based PARP inhibitors function by mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP, effectively blocking the enzyme's catalytic activity.[1][6]

PARP_Inhibition cluster_0 Normal Cell (Functional BRCA & PARP) cluster_1 BRCA-Mutant Cancer Cell (No Treatment) cluster_2 BRCA-Mutant Cancer Cell + Benzamide PARP Inhibitor SSB1 Single-Strand DNA Break (SSB) PARP1 PARP Repair SSB1->PARP1 DSB1 Double-Strand DNA Break (DSB) BRCA1 BRCA Repair (HR) DSB1->BRCA1 Viable1 Cell Viable PARP1->Viable1 Repair BRCA1->Viable1 Repair SSB2 Single-Strand DNA Break (SSB) PARP2 PARP Repair SSB2->PARP2 DSB2 Double-Strand DNA Break (DSB) BRCA2 BRCA Repair (Defective) DSB2->BRCA2 Viable2 Cell Viable PARP2->Viable2 Repair Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP2 Inhibits SSB3 Single-Strand DNA Break (SSB) Unrepaired_SSB Unrepaired SSB SSB3->Unrepaired_SSB DSB3 Replication Fork Collapse -> DSB Unrepaired_SSB->DSB3 BRCA3 BRCA Repair (Defective) DSB3->BRCA3 Apoptosis Apoptosis (Synthetic Lethality) BRCA3->Apoptosis Repair Fails

Caption: Synthetic Lethality via PARP Inhibition.

Chapter 2: The Preclinical Discovery and Evaluation Workflow

Advancing a novel benzamide derivative from concept to candidate requires a systematic, multi-stage evaluation process. This workflow is designed to efficiently identify potent compounds and rigorously characterize their biological effects, ensuring that only the most promising candidates proceed to more complex and costly testing.[7] The process begins with broad in vitro screening and funnels down to highly specific in vivo validation.[8][9]

Drug_Discovery_Workflow start Rational Design & Library Synthesis invitro In Vitro Screening (High-Throughput) start->invitro hit_id Hit Identification (Potency & Selectivity) invitro->hit_id IC50 < Threshold lead_opt Lead Optimization (SAR, ADME Properties) invitro->lead_opt Iterative SAR moa Mechanism of Action Studies (Cell-Based Assays) hit_id->moa moa->lead_opt Favorable Profile invivo In Vivo Efficacy Models (Xenografts, PDX) lead_opt->invivo tox Preclinical Toxicology (GLP Studies) invivo->tox Tumor Regression ind IND Submission tox->ind

Sources

Methodological & Application

Application Note: Analytical Profiling and Physicochemical Characterization of N-(3-fluorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the characterization of N-(3-fluorophenyl)-4-methoxybenzamide , a pharmacophore scaffold frequently utilized in medicinal chemistry libraries and drug discovery programs (specifically in TRP channel modulation and kinase inhibitor research).

The protocol synthesizes multi-modal data—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to establish a rigorous "Identity, Purity, and Potency" triad.[1] Special emphasis is placed on 19F-NMR as a rapid diagnostic tool for regioisomer differentiation, a common challenge in fluorinated aromatic synthesis.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertySpecification
IUPAC Name N-(3-fluorophenyl)-4-methoxybenzamide
Molecular Formula C₁₄H₁₂FNO₂
Molecular Weight 245.25 g/mol
Monoisotopic Mass 245.0852 Da
Key Functional Groups Secondary Amide, Aryl Fluoride, Methoxy Ether
Solubility DMSO (High), Methanol (Moderate), Water (Low/Insoluble)
UV Maxima (

)
~265 nm (Benzamide conjugation)

Analytical Workflow Logic

The following decision tree illustrates the critical path for validating synthesized batches of N-(3-fluorophenyl)-4-methoxybenzamide.

AnalyticalWorkflow Start Crude Synthesis Product TLC Prelim. Check (TLC/LC-MS) Start->TLC Purify Purification (Flash Chrom/Recryst) TLC->Purify Impurities > 5% HPLC Purity Assay (HPLC-PDA) TLC->HPLC High Purity NMR Structural ID (1H, 19F NMR) Purify->NMR NMR->HPLC Structure Confirmed SolidState Solid State (DSC/IR) HPLC->SolidState Purity > 98% Release Batch Release (CoA Generation) SolidState->Release

Figure 1: Analytical Lifecycle. Note the critical gatekeeping role of NMR prior to quantitative HPLC profiling.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative purity assessment and impurity profiling. Rationale: Benzamide derivatives exhibit strong UV absorption. A C18 reverse-phase method is selected due to the molecule's moderate lipophilicity (LogP ~3.0).

Method Parameters
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Column Temp 30°C
Detection PDA (210-400 nm); Extraction at 254 nm and 280 nm
Gradient Program

Designed to elute polar impurities (unreacted 3-fluoroaniline) early and lipophilic dimers late.

Time (min)% Mobile Phase BEvent
0.05%Equilibration
1.05%Isocratic Hold
10.095%Linear Ramp (Elution of Analyte)
12.095%Wash
12.15%Re-equilibration
15.05%End

Self-Validating Step:

  • System Suitability: The retention time (RT) for the main peak should be approximately 6.5–7.5 minutes.

  • Resolution: Ensure resolution (

    
    ) > 1.5 between the product peak and the 4-methoxybenzoic acid precursor (which typically elutes earlier due to the free carboxylic acid).
    

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Objective: Structural confirmation and regioisomer verification. Rationale: While Mass Spec confirms molecular weight, only NMR can definitively distinguish the meta-fluoro substitution pattern from ortho or para isomers.

Sample Preparation

Dissolve 5–10 mg of sample in 600 µL of DMSO-d₆ . (CDCl₃ is an alternative, but DMSO is preferred for amide solubility and distinct NH proton visibility).

1H NMR Interpretation (400 MHz, DMSO-d₆)
  • Amide Proton (-NH): Singlet,

    
     10.0–10.2 ppm. (Disappears on D₂O shake).
    
  • Methoxy Group (-OCH₃): Sharp Singlet,

    
     3.83 ppm (Integration: 3H).
    
  • Benzoyl Ring (AA'BB' System): Two doublets at

    
     ~7.95 ppm (2H) and 
    
    
    
    ~7.05 ppm (2H). This confirms the para-substitution of the methoxy ring.
  • Fluorophenyl Ring (Multiplets): This is the diagnostic region (

    
     6.9–7.8 ppm). Look for a specific pattern of a doublet of triplets or multiplets caused by 
    
    
    
    coupling.
19F NMR Interpretation (376 MHz, DMSO-d₆)
  • Chemical Shift: Expect a singlet (or multiplet if proton-coupled) at

    
     -110 to -115 ppm .
    
  • Differentiation:

    • Ortho-isomer: ~ -120 to -130 ppm.

    • Para-isomer: ~ -115 to -125 ppm (often distinct from meta).

    • Meta-isomer (Target): -112.0 ± 2 ppm .

Protocol C: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation. Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Target Ion [M+H]⁺: m/z 246.1

  • Sodium Adduct [M+Na]⁺: m/z 268.1

  • Fragmentation: High collision energy may yield a fragment at m/z 135 (4-methoxybenzoyl cation), confirming the acyl head group.

Troubleshooting & Impurity Profile

Common synthetic by-products and their analytical signatures:

ImpurityLogic Impurity Unknown Peak in HPLC RT_Early RT < Main Peak (Polar) Impurity->RT_Early RT_Late RT > Main Peak (Lipophilic) Impurity->RT_Late Acid 4-Methoxybenzoic Acid (Hydrolysis/Start Mat) RT_Early->Acid Check MS: 153 m/z (-ve) Amine 3-Fluoroaniline (Start Mat) RT_Early->Amine Check UV: Aniline-like Dimer Dimer/Bis-amide RT_Late->Dimer Check MS: 2x Mass

Figure 2: Impurity Identification Logic. Use relative retention times (RRT) to triage unknown peaks.

References

  • PubChem. (2025). Compound Summary: N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Kulik, A., et al. (2011).[3] HPLC method for identification and quantification of benzimidazole derivatives. Acta Poloniae Pharmaceutica.[3] Retrieved from [Link]

Sources

Application Note: High-Throughput Screening Optimization for Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity: N-(3-fluorophenyl)-4-methoxybenzamide

Executive Summary

This application note provides a comprehensive technical guide for integrating N-(3-fluorophenyl)-4-methoxybenzamide (and structurally related benzamide scaffolds) into High-Throughput Screening (HTS) campaigns.

Substituted benzamides represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting activity against Poly (ADP-ribose) Polymerase (PARP) enzymes, Histone Deacetylases (HDACs) , and Transient Receptor Potential (TRP) channels. However, their lipophilicity and potential for auto-fluorescence require specific handling protocols to prevent false positives and compound precipitation.

This guide details the physicochemical profiling, library preparation, and a validated PARP1 inhibition assay protocol designed to maximize Z-prime (Z') factors and data reliability.

Compound Profile & Physicochemical Handling

Before initiating HTS, the specific properties of N-(3-fluorophenyl)-4-methoxybenzamide must be accounted for to ensure assay stability.[1]

2.1 Chemical Identity & Properties
  • IUPAC Name: N-(3-fluorophenyl)-4-methoxybenzamide[1]

  • Core Scaffold: Benzamide (Amide bond connecting a 4-methoxybenzoyl group and a 3-fluoroaniline).[1]

  • Key Features:

    • 4-Methoxy group: Electron-donating, increases electron density on the ring.

    • 3-Fluoro group: Electron-withdrawing, enhances metabolic stability and lipophilicity.[1]

    • Amide Linker: Potential hydrogen bond donor/acceptor site.

2.2 Solubility & Stock Preparation (Critical Step)

Benzamides are often sparingly soluble in aqueous buffers.[2] Improper solubilization is the #1 cause of "noisy" HTS data due to micro-precipitation scattering light.

ParameterSpecificationOperational Note
Primary Solvent DMSO (Dimethyl Sulfoxide), AnhydrousUse ≥99.9% HPLC grade to prevent hydrolysis.[1]
Stock Concentration 10 mMStandard HTS stock. Higher concentrations (e.g., 50 mM) risk precipitation upon freeze-thaw.
Aqueous Solubility Low (< 50 µM in PBS)Critical: Do not dilute directly into buffer without an intermediate step or rapid mixing.
DMSO Tolerance Assay dependent (Typ. < 1%)Ensure the final assay tolerates 1% DMSO to keep the compound in solution.

Protocol: "Pre-Dilution" Method for Acoustic Dispensing

  • Dissolve solid compound in 100% DMSO to reach 10 mM.

  • Sonicate for 15 minutes at room temperature (avoid heat to prevent degradation).

  • Centrifuge at 1,000 x g for 2 minutes to pellet any undissolved particulates.

  • QC Check: Inspect for turbidity. If clear, proceed to Source Plate preparation.

Biological Context & Mechanism of Action[3]

For this guide, we utilize PARP1 Inhibition as the primary case study. Substituted benzamides are classic competitive inhibitors of the NAD+ binding pocket on PARP enzymes.

3.1 Mechanism: NAD+ Competition

N-(3-fluorophenyl)-4-methoxybenzamide mimics the nicotinamide moiety of NAD+.[1] By occupying the catalytic site, it prevents PARP1 from utilizing NAD+ to synthesize poly(ADP-ribose) (PAR) chains on damaged DNA, thereby blocking DNA repair pathways (Synthetic Lethality).

3.2 Pathway Visualization

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Enzyme (Sensor) DNA_Damage->PARP1 Activates PARylation PARylation (Auto-modification) PARP1->PARylation Catalyzes (Requires NAD+) Apoptosis Replication Fork Collapse & Apoptosis PARP1->Apoptosis Trapped on DNA (If Inhibited) NAD NAD+ Substrate NAD->PARylation Benzamide N-(3-fluorophenyl)- 4-methoxybenzamide Benzamide->PARP1 Competes with NAD+ (Inhibition) Repair_Complex Recruitment of Repair Factors (XRCC1) PARylation->Repair_Complex Signals Cell_Survival DNA Repair & Cell Survival Repair_Complex->Cell_Survival

Figure 1: Mechanism of Action. The benzamide scaffold competes with NAD+, preventing PARylation and leading to cell death in repair-deficient contexts.[1]

Detailed Experimental Protocol: PARP1 HTS Assay

Assay Type: Chemiluminescent ELISA or Fluorescence Polarization (FP). Format: 384-well microplate.

4.1 Reagents & Materials
  • Target: Recombinant Human PARP1 Enzyme (High specific activity).

  • Substrate: Biotinylated NAD+ or Histone-coated plates.[1]

  • Compound: N-(3-fluorophenyl)-4-methoxybenzamide (Test), Olaparib (Positive Control).[1]

  • Detection: Anti-PAR antibody conjugated to HRP (for Chemiluminescence).

4.2 Step-by-Step Workflow

Step 1: Plate Preparation (Acoustic Dispensing)

  • Objective: Transfer compounds without introducing pipette tip contamination.

  • Action: Use an acoustic liquid handler (e.g., Echo 650) to dispense 25 nL of the 10 mM compound stock into the assay plate.

  • Backfill: Add DMSO to control wells to strictly maintain 0.5% DMSO final concentration across the plate.

Step 2: Enzyme Incubation

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Action: Dispense 10 µL of PARP1 enzyme solution (0.5 U/well) into the plates containing the compound.

  • Incubation: 15 minutes at Room Temperature (RT). This allows the benzamide to occupy the catalytic pocket before NAD+ is introduced.

Step 3: Reaction Initiation

  • Action: Add 10 µL of Substrate Mix (NAD+ and Biotin-NAD+ or activated DNA).

  • Reaction Time: Incubate for 60 minutes at RT.

Step 4: Detection (Chemiluminescent Readout)

  • Stop: Add Streptavidin-HRP detection reagent (stops reaction and binds biotin-PAR).

  • Wash: (If using ELISA format) Wash 3x with PBS-T.[1]

  • Read: Add HRP substrate (e.g., ECL) and read Luminescence on a multi-mode plate reader (e.g., EnVision or PHERAstar).

4.3 HTS Workflow Diagram

HTS_Workflow Library Benzamide Library (Source Plate) Dispense Acoustic Dispensing (25 nL -> 384-well) Library->Dispense Enzyme_Add Add PARP1 Enzyme (15 min Pre-incubation) Dispense->Enzyme_Add Substrate_Add Add NAD+/DNA (Initiate Reaction) Enzyme_Add->Substrate_Add Readout Luminescence Detection Substrate_Add->Readout 60 min Analysis Data Analysis (Z-Prime calc) Readout->Analysis

Figure 2: HTS Workflow.[1] The critical step is the pre-incubation of the enzyme with the benzamide prior to substrate addition.

Data Analysis & Validation
5.1 Quality Control Metrics

A robust HTS assay must satisfy the Z-prime (Z') statistical parameter.

  • Formula:

    
    [1]
    
    • 
      : Mean and SD of Positive Control (Max Inhibition, e.g., 10 µM Olaparib).
      
    • 
      : Mean and SD of Negative Control (DMSO only).
      
  • Acceptance Criteria: Z' > 0.5 is required for a valid screen.

5.2 Handling False Positives (PAINS)

N-(3-fluorophenyl)-4-methoxybenzamide is generally stable, but benzamides can sometimes act as PAINS (Pan-Assay Interference Compounds) via two mechanisms:

  • Aggregation: At high concentrations (>30 µM), they may form colloids that sequester the enzyme.

    • Solution: Add 0.01% Triton X-100 to the assay buffer (included in Protocol 4.2).

  • Fluorescence: The methoxy-benzamide core may fluoresce in the blue region (Excitation ~300nm, Emission ~350-400nm).

    • Solution: Use Chemiluminescence or Red-shifted Fluorophores (e.g., Alexa 647) to avoid spectral overlap.

5.3 Expected Results Table
CompoundConcentration% Inhibition (Expected)Interpretation
DMSO (Neg Control) 0.5%0%Baseline Activity
Olaparib (Pos Control) 1 µM> 95%Validated System
N-(3-fluorophenyl)-... 10 µM> 50%Hit (Proceed to IC50)
N-(3-fluorophenyl)-... 0.1 µM< 10%Dose-dependency check
References
  • BMG LABTECH. (2019). The high-throughput screening process: basic steps and assay design. Retrieved from [Link]

  • Tran, P., et al. (2025).[3] Discovery of N-(3-fluorophenyl)-2-(...) as the first orally active selective aurora kinase B inhibitor.[1][3] European Journal of Medicinal Chemistry.[3] Retrieved from [Link]

  • Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data for Organic Compounds.[4] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this amide coupling reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yield, improve purity, and troubleshoot effectively.

Section 1: Core Synthesis Strategy & FAQs

This section addresses fundamental questions regarding the synthesis of N-(3-fluorophenyl)-4-methoxybenzamide, focusing on the most common and reliable synthetic routes.

Q1: What is the most common and scalable method for synthesizing N-(3-fluorophenyl)-4-methoxybenzamide?

The most prevalent and industrially relevant method is the nucleophilic acyl substitution of 4-methoxybenzoyl chloride with 3-fluoroaniline. This reaction, often performed under Schotten-Baumann conditions , is robust, high-yielding when optimized, and utilizes readily available starting materials.[1][2][] The core transformation involves the amine's nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride.[4][5]

An alternative, especially for smaller-scale or discovery chemistry applications, involves the direct coupling of 4-methoxybenzoic acid with 3-fluoroaniline using a peptide coupling reagent like HATU, HBTU, or EDC.[][6][7]

Q2: Why is a base necessary for this reaction?

A base is critical for two primary reasons. First, the reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1][5] This acid will protonate the starting amine, rendering its lone pair unavailable for nucleophilic attack and effectively halting the reaction.[8] A base is required to neutralize this generated HCl, allowing the amine to remain a free nucleophile.[9][10] Second, the base acts to deprotonate the tetrahedral intermediate, facilitating the elimination of the chloride leaving group and driving the reaction toward product formation.[11]

Q3: What is the primary competing side reaction I should be aware of?

The most significant side reaction, particularly when using the acyl chloride route, is the hydrolysis of 4-methoxybenzoyl chloride to form the unreactive 4-methoxybenzoic acid.[12][13][14] This occurs when the acyl chloride reacts with water present in the solvent, base, or atmosphere. This not only consumes your electrophile but also introduces an acidic impurity that can be challenging to remove during workup.

G cluster_main Desired Reaction Pathway cluster_side Competing Side Reaction SM1 4-Methoxybenzoyl Chloride Product N-(3-fluorophenyl)-4-methoxybenzamide (Desired Product) SM1->Product Amide Coupling SideProduct 4-Methoxybenzoic Acid (Side Product) SM1->SideProduct Hydrolysis SM2 3-Fluoroaniline SM2->Product Water H₂O (Moisture) Water->SideProduct

Caption: Primary reaction pathways in the synthesis.

Section 2: Troubleshooting Guide for Low Yield

Low product yield is the most common issue reported. This section breaks down the problem into specific, actionable troubleshooting steps.

Q4: My reaction yield is poor (<50%). Where should I start my investigation?

A low yield is typically traced back to one of three areas: (1) the quality and reactivity of your starting materials, (2) suboptimal reaction conditions (solvent, base, temperature), or (3) inefficient workup and purification.

Below is a logical workflow to diagnose the issue.

Troubleshooting_Workflow Start Low Yield Reported Check_SM 1. Verify Starting Material Quality - Acyl chloride purity (NMR/IR) - Aniline freshness Start->Check_SM Check_Conditions 2. Evaluate Reaction Conditions - Anhydrous solvent? - Correct base stoichiometry? - Temperature control? Check_SM->Check_Conditions If materials are pure Cause_Hydrolysis Probable Cause: Acyl Chloride Hydrolysis Check_SM->Cause_Hydrolysis If acyl chloride is degraded Check_Workup 3. Review Workup & Purification - Product lost in aqueous washes? - Incomplete extraction? - Degradation on silica? Check_Conditions->Check_Workup If conditions seem correct Cause_Base Probable Cause: Inefficient Base/Solvent System Check_Conditions->Cause_Base Cause_Purification Probable Cause: Product Loss During Isolation Check_Workup->Cause_Purification Solution_Hydrolysis Solution: - Use anhydrous solvents - Run under N₂/Ar - Add amine before aqueous base Cause_Hydrolysis->Solution_Hydrolysis Solution_Base Solution: - Switch to a biphasic system (DCM/aq. NaOH) - Use a non-nucleophilic organic base (e.g., Et₃N, DIPEA) Cause_Base->Solution_Base Solution_Purification Solution: - Saturate aqueous layer with NaCl - Use alternative purification (recrystallization) Cause_Purification->Solution_Purification

Caption: Troubleshooting workflow for diagnosing low yield.

Q5: I suspect my 4-methoxybenzoyl chloride is hydrolyzing before it can react. How can I confirm this and prevent it?

Confirmation: The primary byproduct of hydrolysis is 4-methoxybenzoic acid.[13][14] After your reaction workup, this acidic byproduct can be identified by:

  • TLC Analysis: Spot your crude product against a standard of 4-methoxybenzoic acid. The acid will likely have a lower Rf value than the amide product in typical solvent systems (e.g., Hexane/Ethyl Acetate).

  • Acid/Base Extraction: During the workup, an extraction with a basic aqueous solution (like 1 M NaOH or NaHCO₃) will remove the acidic byproduct.[15] You can then acidify this basic aqueous layer and see if a precipitate (4-methoxybenzoic acid) forms.

Prevention:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like Dichloromethane or THF).[16] If using reagents from bottles, use a dry syringe/needle to pierce the septum.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

  • Order of Addition (Schotten-Baumann): In a biphasic system, dissolve the 3-fluoroaniline and 4-methoxybenzoyl chloride in an organic solvent first. Then, add the aqueous base solution dropwise with vigorous stirring.[16] This ensures the amine has a chance to react before significant hydrolysis can occur at the aqueous interface.

Q6: My amine, 3-fluoroaniline, seems to be unreactive. What can I do to improve its nucleophilicity or the reaction rate?

The fluorine atom on 3-fluoroaniline is electron-withdrawing, which slightly reduces the nucleophilicity of the amine compared to aniline. While it is generally reactive enough, poor performance can occur.

Strategies to Improve Reactivity:

  • Choice of Base: For an organic solvent system, a stronger, non-nucleophilic organic base like triethylamine (Et₃N) or pyridine can be more effective than inorganic bases.[8][16] Pyridine, in particular, can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[9][10]

  • Switch to a Coupling Reagent: If the acyl chloride route is consistently failing, switching to the carboxylic acid and a modern coupling reagent is a powerful alternative. Reagents like HATU activate the carboxylic acid to form a highly reactive O-acylisourea intermediate that is readily attacked by even less nucleophilic amines.[6][17][18] This method often provides higher yields for challenging couplings.[19][20]

ParameterSchotten-Baumann (Acyl Chloride)Amide Coupling (Carboxylic Acid)
Electrophile 4-methoxybenzoyl chloride4-methoxybenzoic acid
Key Reagent Inorganic/Organic Base (e.g., NaOH, Et₃N)Coupling Reagent (e.g., HATU, EDC)
Typical Solvent Biphasic (DCM/H₂O) or Aprotic (DCM, THF)Aprotic Polar (DMF, Acetonitrile)
Pros Cost-effective, scalable, simple reagents.High yields for difficult substrates, mild conditions.[19]
Cons Sensitive to water (hydrolysis), can be vigorous.[12]Higher cost of reagents, byproduct removal (e.g., DCU).[18]
Typical Yield 70-90% (Optimized)85-98%
Section 3: Purification and Impurity Management
Q7: How do I design an effective workup procedure to isolate my product?

A standard liquid-liquid extraction workup is highly effective for this molecule. The goal is to sequentially remove the base, unreacted starting materials, and byproducts.

Standard Workup Protocol:

  • Quench: Once the reaction is complete (monitored by TLC/LC-MS), dilute the reaction mixture with an organic solvent like Ethyl Acetate or Dichloromethane.

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl). This will protonate and remove any unreacted 3-fluoroaniline and the organic base (like Et₃N) into the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute base (e.g., 1 M NaHCO₃).[15] This will deprotonate and remove any unreacted 4-methoxybenzoic acid (from hydrolysis) into the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.[15]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[21]

Q8: My crude product is an oil/waxy solid and difficult to purify by column chromatography. What are my options?
  • Recrystallization: This is the preferred method for purifying solid organic compounds and should be your first choice if chromatography is problematic.[22] Test small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixtures) to find a suitable system where the product is soluble when hot but sparingly soluble when cold.

  • Trituration: If the product is a solid but contains minor impurities, trituration can be effective. This involves suspending the crude solid in a solvent in which the desired product is insoluble but the impurities are soluble. Stirring or sonicating the suspension will wash the impurities away.[22] Common solvents for trituration include diethyl ether or cold ethyl acetate.

Section 4: Validated Experimental Protocols
Protocol A: Schotten-Baumann Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide

This protocol utilizes the classic acyl chloride route in a biphasic system, which is robust and minimizes hydrolysis.

Materials:

  • 3-Fluoroaniline (1.0 eq)

  • 4-Methoxybenzoyl chloride (1.05 eq)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution, 2 M (2.0 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (1.0 eq) and dissolve it in DCM (approx. 10 mL per gram of aniline).

  • Add 4-methoxybenzoyl chloride (1.05 eq) to the solution and stir at room temperature for 5 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • With vigorous stirring, add the 2 M NaOH solution (2.0 eq) dropwise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting amine using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once complete, transfer the mixture to a separatory funnel. Separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol B: HATU-Mediated Synthesis of N-(3-fluorophenyl)-4-methoxybenzamide

This protocol is ideal for smaller-scale synthesis or when the Schotten-Baumann method gives low yields.[6]

Materials:

  • 4-Methoxybenzoic acid (1.0 eq)

  • 3-Fluoroaniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-methoxybenzoic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF (approx. 8 mL per gram of acid).

  • Stir the mixture at room temperature to dissolve the solids.

  • Add DIPEA (2.5 eq) and stir for 5 minutes. A color change may be observed as the active ester forms.

  • Add 3-fluoroaniline (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the carboxylic acid by LC-MS or TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization.

References
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. RSC Publishing.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).
  • Amide Workup. Biofilm Inhibitor Synthesis.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Schotten Baumann Reaction. BYJU'S.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Amide synthesis by acyl
  • Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer c
  • Why did my amide syntesis does not work?
  • Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah.
  • Amide Synthesis. Fisher Scientific.
  • Schotten-Baumann Reaction. J&K Scientific LLC.
  • Chemistry Schotten Baumann Reaction.
  • Amide Synthesis. Fisher Scientific.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.
  • Low yield in PROTAC synthesis causes and solutions. Benchchem.
  • Tips and tricks for difficult amide bond form
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Coupling Reagents. Aapptec Peptides.
  • reaction between acyl chlorides and amines - addition / elimin
  • Making Amides from Acyl Chlorides. Chemistry LibreTexts.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.
  • Novabiochem® Coupling reagents. Merck.
  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Available Synple Chem Reagent Cartridges. Synple Chem.
  • Coupling Reagents. Carl ROTH.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Feature article - Overcoming synthetic barriers: Solving the old puzzle of CF₃SF₄. Royal Society of Chemistry.
  • Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. Benchchem.
  • The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. MDPI.
  • Supporting inform

Sources

Topic: Overcoming Poor Cellular Activity of Benzamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzamide Inhibitor Optimization Current Status: Online | Ticket ID: BZ-HDAC-OPT-001

Welcome to the Advanced Application Support Center. You are likely here because you have observed a frustrating discrepancy: your benzamide-based inhibitor (e.g., an Entinostat analog) shows single-digit nanomolar potency in biochemical assays (


) but performs poorly in cellular proliferation or target engagement assays (

).

This guide addresses the "Benzamide Paradox" by deconstructing the three primary failure modes: Slow Binding Kinetics , Lysosomal Sequestration , and Membrane Permeability .

Module 1: The Kinetic Trap (Time-Dependent Inhibition)

The Issue: Unlike hydroxamic acids (e.g., Vorinostat/SAHA) which exhibit fast-on/fast-off kinetics, benzamides (e.g., Entinostat/MS-275) are often slow, tight-binding inhibitors . They require significant time to reach equilibrium. If your cellular assay incubation is too short, or your biochemical assay doesn't account for pre-incubation, you are underestimating the compound's true potency.

Diagnostic Protocol: The Time-Course Validation

  • Objective: Determine if poor activity is an artifact of non-equilibrium conditions.

  • Method:

    • Biochemical: Run your HDAC enzymatic assay with varying pre-incubation times (0, 30, 60, 120 mins) before adding the substrate.

    • Cellular: Extend cell treatment duration from standard 24h to 48h or 72h, or perform a "washout" experiment to test residence time.

Data Interpretation:

ObservationDiagnosisActionable Step
Potency increases >5-fold with 2h pre-incubationSlow-Binding Inhibitor Adjust cellular assay endpoints to >48h to allow equilibrium.
Potency remains constant over timeFast Kinetics Issue is likely permeability or efflux (Proceed to Module 2).
High biochemical potency, low cell potency regardless of timeEntry/Sequestration Failure Proceed to Module 2.

Visualizing the Kinetic Workflow:

Kinetic_Troubleshooting Start Discrepancy: Low Cell Activity Check_Kinetics Step 1: Check Binding Kinetics (Biochemical Pre-incubation) Start->Check_Kinetics Is_Slow Potency Increases over time? Check_Kinetics->Is_Slow Yes_Slow Diagnosis: Slow-Binding Mechanism (Common for Benzamides) Is_Slow->Yes_Slow Yes No_Fast Diagnosis: Fast Kinetics Is_Slow->No_Fast No Action_Slow Solution: Extend Cellular Assay Duration (48-72h) to reach Equilibrium Yes_Slow->Action_Slow Next_Step Step 2: Investigate Permeability/Efflux No_Fast->Next_Step Action_Slow->Next_Step If activity still poor

Figure 1: Decision tree for diagnosing kinetic-based potency discrepancies.

Module 2: The Lysosomal Trap (pH Partitioning)

The Issue: Many benzamide inhibitors contain basic amine moieties (e.g., the pyridyl or piperazinyl linkers in Entinostat). These are lysosomotropic .[1][2]

  • Mechanism: The drug enters the cell (neutral pH ~7.2) ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     Diffuses into the lysosome (acidic pH ~5.0) 
    
    
    
    Becomes protonated (charged)
    
    
    Cannot diffuse back out.[1]
  • Result: The drug is trapped in the lysosome, drastically reducing the concentration available in the nucleus/cytosol to inhibit the target (HDACs).

Diagnostic Protocol: The Lysosomal Competition Assay

  • Reagents:

    • LysoTracker Red: Stains acidic organelles.

    • NH₄Cl (10 mM) or Chloroquine: Neutralizes lysosomal pH.

  • Workflow:

    • Treat cells with your benzamide (at

      
       concentration).
      
    • Co-treat with NH₄Cl (non-toxic dose).

    • Measure Target Engagement (e.g., Histone Acetylation via Western Blot).

Interpretation:

  • Positive Result: If co-treatment with NH₄Cl restores or increases the potency of your benzamide, your drug is suffering from lysosomal trapping.

Visualizing Lysosomal Trapping:

Lysosomal_Trapping cluster_mechanism Ion Trapping Mechanism Cytosol Cytosol (pH 7.2) Drug (Neutral) Lysosome Lysosome (pH 5.0) Drug-H+ (Charged) Cytosol->Lysosome Passive Diffusion (Lipophilic) Membrane Lysosomal Membrane Lysosome->Cytosol Blocked (Charged Species)

Figure 2: Mechanism of lysosomal sequestration of basic benzamides.

Module 3: Chemical Optimization Strategies

If kinetics and lysosomes are not the sole cause, the molecule likely has poor passive permeability due to the polarity of the benzamide zinc-binding group (ZBG).

Strategy A: Prodrug Approaches

Benzamides are polar hydrogen bond donors/acceptors. Masking them improves lipophilicity.[3]

Prodrug ClassModificationMechanism of Release
Carbamates Mask the aniline amineHydrolyzed by intracellular esterases.
Acyl-derivatives Acylate the ZBG nitrogenCleaved by hydrolases inside the cell.
Strategy B: Bioisosteres & Substitution

Modifying the ortho-amino benzamide core can improve permeability and selectivity.

  • Example: Replacing the ortho-amine with a hydroxyl group or thiol (though this may alter class selectivity).

  • Reference Insight: 2-substituted benzamides (e.g., 2-methylthio) have shown improved selectivity for HDAC3 and different permeability profiles compared to the classic 2-amino derivatives [1].

Frequently Asked Questions (FAQ)

Q: Why does my benzamide inhibitor show an


 of 10 nM but an 

of 5

M?
A: This >500-fold shift is classic for benzamides. It is usually a combination of slow binding kinetics (you are measuring too early) and lysosomal trapping (the drug is in the cell, but in the wrong compartment).

Q: Should I use PAMPA or Caco-2 to test permeability? A: Caco-2 is preferred. Benzamides are often substrates for P-gp efflux pumps. PAMPA only measures passive diffusion and will miss efflux issues. If Caco-2 permeability is low (


 cm/s) and improves with Verapamil (P-gp inhibitor), you have an efflux problem.

Q: How do I prove the drug is actually binding the target inside the cell? A: Use the Cellular Thermal Shift Assay (CETSA) .

  • Treat cells with the inhibitor.[4]

  • Heat cells to varying temperatures.

  • Lyse and Western Blot for the target (e.g., HDAC1).

  • If the drug binds, it will stabilize the protein, shifting the melting curve to a higher temperature compared to DMSO control. This confirms intracellular target engagement.

References

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. Source: bioRxiv (Preprint). URL:[Link]

  • Lysosomal Trapping of Basic Drugs. Source: Charles River Laboratories / ADME Guides. URL:[Link]

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. Source: PubMed / International Journal of Cancer. URL:[Link]

Sources

troubleshooting N-(3-fluorophenyl)-4-methoxybenzamide instability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solution Instability

Ticket ID: #T-BENZ-004 Status: Open Assigned Specialist: Senior Application Scientist, Small Molecule Dynamics

Executive Summary

You are likely visiting this page because your LC-MS or bioassay results suggest that N-(3-fluorophenyl)-4-methoxybenzamide is degrading in solution.

Immediate Diagnostic: In 95% of reported cases, this compound is chemically stable but physically unstable . The "loss of signal" or "degradation" you are observing is most likely due to precipitation (solvent shock) upon dilution into aqueous media or non-specific adsorption to plasticware. True chemical hydrolysis of the benzamide bond requires extreme pH conditions (pH < 2 or pH > 10) or specific enzymatic cleavage.

This guide provides a root-cause analysis workflow to distinguish between physical loss and chemical breakdown.

Part 1: The "Phantom" Instability (Solubility & Precipitation)

The Issue
The Mechanism: Solvent Shock

N-(3-fluorophenyl)-4-methoxybenzamide is a lipophilic molecule (estimated LogP ~3.5). When a concentrated DMSO stock is rapidly introduced into water, the solvent environment changes faster than the molecule can disperse. This creates local supersaturation, forcing the compound to form micro-precipitates that are invisible to the naked eye but are spun out during centrifugation or filtration.

Troubleshooting Protocol: The "Solvent Shock" Check

Objective: Determine if the compound is crashing out of solution.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Prepare Assay Sample (A): Dilute to 10 µM in your standard assay buffer (e.g., PBS + 0.1% BSA). Vortex immediately.

  • Prepare Control Sample (B): Dilute to 10 µM in 50:50 DMSO:Water (or Methanol:Water). Note: The high organic content ensures solubility.

  • Incubation: Let both stand at room temperature for 2 hours.

  • Separation: Centrifuge both samples at 15,000 x g for 10 minutes to pellet invisible aggregates.

  • Analysis: Carefully sample the top 50% of the supernatant (do not disturb the bottom) and analyze via HPLC-UV or LC-MS.

Data Interpretation:

ObservationDiagnosisSolution
Sample A << Sample B Precipitation. The compound is chemically intact but insoluble in your buffer.Optimize solubility (see below).
Sample A ≈ Sample B (Both Low) Adsorption/Degradation. The compound is lost in both, likely sticking to the plastic.Switch to glass/low-bind plastics.
Sample A has new peaks Chemical Degradation. True hydrolysis or photolysis.Check pH and light exposure.
Visualization: Precipitation vs. Degradation Logic

Troubleshooting_Logic Start User Observes Signal Loss Check_Turbidity Step 1: Visual/Nephelometry Check for Turbidity Start->Check_Turbidity Turbid Visible Precipitate Check_Turbidity->Turbid Yes Clear Solution Appears Clear Check_Turbidity->Clear No Diagnosis_Precip Diagnosis: Micro-Precipitation Turbid->Diagnosis_Precip Centrifuge Step 2: High-Speed Centrifuge (15,000 x g) Clear->Centrifuge Analyze_Sup Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze_Sup Result_Parent Parent Peak Reduced No New Peaks Analyze_Sup->Result_Parent Result_NewPeaks Parent Peak Reduced New Peaks Present Analyze_Sup->Result_NewPeaks Result_Parent->Diagnosis_Precip Loss > 20% Diagnosis_Ads Diagnosis: Surface Adsorption Result_Parent->Diagnosis_Ads Loss < 20% (Low Conc.) Diagnosis_Chem Diagnosis: Chemical Instability Result_NewPeaks->Diagnosis_Chem

Caption: Decision tree for isolating the root cause of signal loss. Most "instability" follows the path to Micro-Precipitation.

Part 2: The "Missing Mass" (Adsorption)

The Issue

In low-concentration assays (< 1 µM), hydrophobic benzamides can adhere rapidly to polypropylene pipette tips, reservoirs, and well plates. This looks like time-dependent degradation.

Mechanism

The fluorophenyl and methoxyphenyl rings create a hydrophobic surface area that drives the molecule out of the aqueous phase and onto the hydrophobic plastic surface to minimize free energy.

FAQ: Adsorption

Q: How do I confirm adsorption? A: Perform a "tip loss" test. Aspirate and dispense your 1 µM solution 10 times with the same plastic pipette tip. If the concentration drops significantly compared to a fresh solution, the compound is coating the tip.

Q: How do I prevent this? A:

  • Add Surfactant: Include 0.01% - 0.05% Tween-20 or Triton X-100 in your buffer. This creates micelles that solubilize the compound and block plastic binding sites.

  • Change Material: Use glass-coated plates or "Low-Binding" polypropylene consumables.

  • Limit Transfers: Minimize the number of times the solution is transferred between vessels.

Part 3: True Chemical Instability (Hydrolysis & Photolysis)

If you have ruled out precipitation and adsorption, investigate chemical bond cleavage.

Hydrolysis (pH Sensitivity)

The amide bond connecting the two aryl rings is robust. However, the electron-withdrawing fluorine (meta-position) and electron-donating methoxy (para-position) create specific electronic environments.

  • Acidic Conditions (pH < 2): The carbonyl oxygen can be protonated, making the carbon susceptible to nucleophilic attack by water.

  • Basic Conditions (pH > 10): Hydroxide ions can directly attack the carbonyl.

Stability Matrix:

Condition Stability Prediction Recommendation
pH 7.4 (PBS) Stable (> 24 hours) Ideal for biological assays.
pH 1-2 (0.1M HCl) Slow Hydrolysis Avoid long-term storage; analyze immediately.
pH 12 (0.1M NaOH) Moderate Hydrolysis Unstable. Do not store.

| Plasma/Serum | Variable | Esterases/Amidases may cleave the bond. Requires inhibitor cocktail. |

Photostability

Fluorinated aromatic rings can sometimes undergo defluorination or radical formation under high-intensity UV light.

  • Symptom: New peaks appear in HPLC only when samples are left on the benchtop, but not when stored in the dark.

  • Fix: Store stock solutions in amber glass vials. Wrap reaction vessels in foil during long incubations.

Visualization: Hydrolysis Pathway

Hydrolysis_Mechanism Reactant N-(3-fluorophenyl)- 4-methoxybenzamide Conditions Extreme pH (H+ or OH-) Reactant->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Prod1 4-Methoxybenzoic Acid Intermediate->Prod1 Prod2 3-Fluoroaniline Intermediate->Prod2

Caption: Chemical hydrolysis pathway yielding the carboxylic acid and aniline derivatives. This typically requires extreme pH.

Part 4: Summary of Recommendations

For optimal stability and data integrity with N-(3-fluorophenyl)-4-methoxybenzamide, follow these "Golden Rules":

  • Solvent Matching: Do not dilute >1000x directly from DMSO to water. Perform an intermediate dilution (e.g., 10 mM DMSO

    
     1 mM in 50% DMSO 
    
    
    
    Final Buffer).
  • Buffer Additives: Always include 0.01% Tween-20 or 0.1% BSA in aqueous buffers to prevent adsorption and micro-precipitation.

  • Vessel Choice: Use glass vials for stock storage and low-binding plates for assays.

  • Storage: Store 10 mM stock solutions in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Solubility and Instability).

  • Wayman, S. J., et al. (2002). "Improving the Solubility of Lipophilic Compounds in Biological Assays." Assay Guidance Manual. NCBI.

  • Sigma-Aldrich Technical Library. "Handling and Storage of Lipophilic Small Molecules." (General guidelines for benzamide derivatives).

  • Eppendorf Application Note 364. "Adsorption of drugs to microtest plates." (Data on polypropylene adsorption).

Technical Support Center: Enhancing Membrane Penetration of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming challenges associated with the membrane penetration of quinazoline derivatives. As a class of compounds with significant therapeutic potential, their efficacy is often dictated by their ability to cross cellular membranes and reach their intended intracellular targets. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to empower your research and development efforts.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you might encounter during your experiments, providing causative explanations and actionable solutions.

Question: My quinazoline derivative exhibits high potency in enzymatic assays but shows poor activity in cell-based assays. Could poor membrane permeability be the culprit?

Answer:

This is a classic and highly probable scenario. A significant drop in activity when moving from a cell-free (enzymatic) to a cell-based system strongly suggests that the compound is not efficiently reaching its intracellular target. Several factors related to membrane permeability could be at play:

  • Physicochemical Properties: The compound may possess suboptimal physicochemical properties for passive diffusion across the lipid bilayer. Key parameters to investigate are:

    • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid membrane, excessive lipophilicity (high LogP) can lead to the compound becoming trapped within the membrane or binding non-specifically to plasma proteins.

    • Polar Surface Area (PSA): A high PSA, generally above 140 Ų, is often associated with poor membrane permeability due to the energetic cost of desolvating the polar groups to enter the hydrophobic membrane core.

    • Hydrogen Bonding Capacity: A large number of hydrogen bond donors and acceptors increases the compound's affinity for the aqueous environment, hindering its partitioning into the lipid membrane.

  • Efflux Transporter Activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, thereby reducing its intracellular concentration.

Troubleshooting Workflow:

  • In Silico Profiling: Begin by calculating the key physicochemical properties (LogP, PSA, number of hydrogen bond donors/acceptors) of your quinazoline derivative using computational tools. This provides a preliminary assessment of its "drug-likeness."

  • In Vitro Permeability Assays: Employ established assays to quantitatively measure membrane permeability.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses passive diffusion. It's a cost-effective first step to determine if the compound can cross a lipid barrier.

    • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express functional efflux transporters. It provides a more biologically relevant measure of permeability and can identify if the compound is an efflux substrate.

  • Efflux Ratio Determination: In the Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions allows for the calculation of the efflux ratio. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for efflux pumps.

Question: My PAMPA results indicate good passive permeability, but the compound still fails in cell-based assays. What should I investigate next?

Answer:

This discrepancy points towards cellular mechanisms that are not captured by the artificial membrane in the PAMPA assay. The most likely culprits are active efflux and rapid intracellular metabolism.

Investigative Steps:

  • Confirm Efflux Liability: As mentioned previously, a Caco-2 permeability assay is the gold standard for identifying P-gp substrates. If the efflux ratio is high, you will need to consider strategies to mitigate this.

  • Assess Metabolic Stability: The compound might be rapidly metabolized by intracellular enzymes into inactive forms.

    • Microsomal Stability Assay: Incubating the compound with liver microsomes (which are rich in cytochrome P450 enzymes) can provide a measure of its metabolic stability.

    • Hepatocyte Stability Assay: Using intact hepatocytes provides a more comprehensive picture of both Phase I and Phase II metabolism.

Strategies to Overcome Efflux:

  • Structural Modification: Medicinal chemistry efforts can be directed towards designing analogs that are no longer recognized by efflux transporters. This often involves masking or removing the structural motifs responsible for P-gp binding.

  • Co-administration with Efflux Inhibitors: In a research setting, you can use known P-gp inhibitors, such as verapamil or elacridar, to confirm that efflux is the issue. If the cellular activity of your quinazoline derivative is restored in the presence of an inhibitor, it confirms that the compound is an efflux substrate.

Frequently Asked Questions (FAQs)

What are the key structural features of quinazoline derivatives that I should modify to improve membrane permeability?

Improving the membrane permeability of quinazoline derivatives is a multiparametric optimization problem. Here are key strategies rooted in medicinal chemistry principles:

  • Lipophilicity Modulation:

    • Strategy: Aim for a "sweet spot" for LogP, typically between 1 and 3 for oral drugs.

    • Tactics:

      • To increase lipophilicity, consider adding small alkyl or halogen substituents.

      • To decrease lipophilicity, introduce small polar groups like hydroxyl or methoxy groups. Be mindful not to excessively increase the PSA.

  • Polar Surface Area (PSA) Reduction:

    • Strategy: Keep the PSA below 140 Ų as a general guideline.

    • Tactics:

      • Replace polar functional groups with less polar isosteres. For example, a carboxylic acid could be replaced with a tetrazole.

      • Employ intramolecular hydrogen bonding to mask polar groups and reduce the effective PSA.

  • Hydrogen Bond Donor/Acceptor Management:

    • Strategy: Follow Lipinski's Rule of Five as a starting point (no more than 5 H-bond donors, no more than 10 H-bond acceptors).

    • Tactics:

      • Methylate amine or hydroxyl groups to convert H-bond donors into acceptors.

      • Replace groups capable of hydrogen bonding with bioisosteres that have a lower hydrogen bonding potential.

  • Molecular Weight and Rotatable Bonds:

    • Strategy: Keep the molecular weight below 500 Da and the number of rotatable bonds below 10. Smaller, more rigid molecules tend to have better permeability.

    • Tactics: Introduce cyclic structures or rigid linkers to reduce conformational flexibility.

Table 1: Impact of Structural Modifications on Permeability Parameters

Structural Modification Effect on LogP Effect on PSA Effect on H-Bond Donors General Impact on Permeability
Addition of a methyl groupIncreasesNo changeNo changeGenerally increases (if LogP is low)
Addition of a hydroxyl groupDecreasesIncreasesIncreasesGenerally decreases
Replacement of -COOH with a tetrazoleSimilar/Slightly DecreasesDecreasesDecreasesGenerally increases
N-methylation of an amineIncreasesNo significant changeDecreasesGenerally increases
Introduction of a fluorine atomIncreasesNo changeNo changeCan increase permeability
How do I set up a reliable PAMPA experiment to screen my quinazoline derivatives?

The PAMPA assay is a robust and high-throughput method for predicting passive membrane permeability. Here is a standardized protocol:

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., flat-bottom, non-treated polystyrene)

  • PAMPA lipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (quinazoline derivatives) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system for quantification

Procedure:

  • Prepare the Donor Plate:

    • Dissolve your test and control compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Dilute the stock solutions with PBS (pH 7.4) to the desired final concentration. The final DMSO concentration should typically be less than 1%.

  • Prepare the Artificial Membrane:

    • Carefully pipette 5 µL of the PAMPA lipid solution onto the filter of each well of the 96-well filter plate.

    • Allow the lipid to impregnate the filter for at least 5 minutes.

  • Assemble the PAMPA Sandwich:

    • Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Carefully place the lipid-impregnated filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

  • Start the Permeability Assay:

    • Add 200 µL of your compound solutions (from step 1) to the corresponding wells of the donor (filter) plate.

    • Cover the plate assembly with a lid to prevent evaporation.

  • Incubation:

    • Incubate the plate assembly on a plate shaker at room temperature for a defined period (e.g., 4-18 hours). The incubation time should be optimized based on the permeability of your compounds.

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Pe):

    • The effective permeability (Pe) can be calculated using various published equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Diagram 1: PAMPA Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solutions (Compound in PBS) add_donor Add Donor Solution prep_donor->add_donor prep_membrane Prepare Artificial Membrane (Lipid on Filter Plate) assemble Assemble PAMPA Sandwich prep_membrane->assemble prep_acceptor Prepare Acceptor Plate (PBS Buffer) prep_acceptor->assemble assemble->add_donor incubate Incubate (e.g., 4-18h at RT) add_donor->incubate quantify Quantify Compound (Donor & Acceptor Wells) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Visualization of Key Concepts

Diagram 2: Factors Influencing Membrane Penetration

Membrane_Penetration_Factors cluster_compound Quinazoline Derivative Properties cluster_membrane Cellular Environment Lipophilicity Lipophilicity (LogP/LogD) Permeability Membrane Permeability Lipophilicity->Permeability + (Optimal Range) PSA Polar Surface Area (PSA) PSA->Permeability - HBD H-Bond Donors/ Acceptors HBD->Permeability - MW Molecular Weight MW->Permeability - Flexibility Flexibility (Rotatable Bonds) Flexibility->Permeability - Membrane Lipid Bilayer Efflux Efflux Pumps (e.g., P-gp) Efflux->Permeability - (Reduces Intracellular Concentration) Permeability->Membrane Passive Diffusion

Caption: Interplay of physicochemical properties and cellular factors on permeability.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. [Link]

Validation & Comparative

A Comparative Guide to the Efficacy of N-(3-fluorophenyl)-4-methoxybenzamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the N-phenylbenzamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its inherent versatility allows for fine-tuning of biological activity through targeted structural modifications. This guide provides a deep dive into the comparative efficacy of analogs of N-(3-fluorophenyl)-4-methoxybenzamide, a representative member of this class. We will explore the structure-activity relationships (SAR) that govern their therapeutic potential, drawing upon experimental data from related N-phenylbenzamide derivatives to inform our analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for novel therapeutic interventions.

The N-Phenylbenzamide Core: A Scaffold of Therapeutic Promise

The N-phenylbenzamide backbone, characterized by two aryl rings connected via an amide linker, is a common motif in a multitude of biologically active compounds. This structural framework has been successfully employed in the development of agents with a broad spectrum of therapeutic applications, including antiviral, anticancer, and enzyme-inhibiting properties.[1][2][3] The appeal of this scaffold lies in its synthetic tractability and the modular nature of its components, which allows for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

The core structure of our focus, N-(3-fluorophenyl)-4-methoxybenzamide, presents three key regions for analog development:

  • Aryl Ring A (Benzamide portion): The 4-methoxy substitution on this ring can be altered to probe its influence on target engagement and metabolic stability.

  • Aryl Ring B (N-phenyl portion): The 3-fluoro substituent on this ring is a critical determinant of activity, and its modification or the introduction of other substituents can dramatically impact efficacy.

  • Amide Linker: While less commonly modified, alterations to the amide bond can influence the compound's conformational rigidity and hydrogen bonding capabilities.

Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective

While direct comparative studies on a wide range of N-(3-fluorophenyl)-4-methoxybenzamide analogs are not extensively published, we can extrapolate from the rich body of literature on related N-phenylbenzamide derivatives to build a robust SAR model. The following sections will compare the potential efficacy of hypothetical analogs based on established principles.

The substitution pattern on the benzamide ring (Aryl Ring A) is crucial for target binding and selectivity. The 4-methoxy group in our parent compound is a common feature in many active benzamide derivatives.

Analog Modification (Aryl Ring A) Predicted Impact on Efficacy Rationale and Supporting Evidence
Replacement of 4-methoxy with other alkoxy groups Moderate to highThe size and nature of the alkoxy group can influence binding pocket occupancy. For instance, in a series of choline transporter inhibitors, variations in this region led to significant differences in potency.[4]
Introduction of hydroxyl groups VariableHydroxyl groups can form key hydrogen bonds with target residues but may also increase metabolic liability. In some cholinesterase inhibitors, hydroxylated benzamides showed moderate activity.[5]
Addition of bulky substituents Generally decreasedSteric hindrance can prevent optimal binding. However, in some cases, bulky groups can access deeper pockets of the target protein, leading to increased potency.
Introduction of amino or substituted amino groups Potentially increasedThe introduction of a 3-amino group to a 4-methoxybenzamide core was shown to be critical for anti-EV71 activity.[1] Similarly, a 3-(methylamino) group in a related scaffold demonstrated potent anti-HBV activity.[3]

The N-phenyl ring (Aryl Ring B) and its substituents are often key drivers of potency and selectivity. The fluorine atom in N-(3-fluorophenyl)-4-methoxybenzamide is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6]

Analog Modification (Aryl Ring B) Predicted Impact on Efficacy Rationale and Supporting Evidence
Positional Isomers of Fluorine (2-fluoro, 4-fluoro) HighThe position of the fluorine atom can drastically alter the electronic properties and conformation of the molecule, leading to different binding modes. For example, in a series of Aurora kinase B inhibitors, the position of the fluoro group was a key determinant of activity.[2]
Halogen Substitution (Cl, Br) HighOther halogens can also enhance activity. A 4-bromophenyl substituent was found to be favorable in a series of anti-EV71 N-phenylbenzamide derivatives.[1]
Introduction of Trifluoromethyl (-CF3) groups Potentially highThe trifluoromethyl group is a strong electron-withdrawing group that can significantly impact the pKa of the amide and engage in specific interactions with the target. This substituent is present in a potent pan-BCR-ABL inhibitor.[7][8]
Addition of bulky alkyl or aryl groups VariableThe effect of larger substituents is highly target-dependent. In some cases, they can improve van der Waals interactions, while in others they can cause steric clashes.
Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of N-(3-fluorophenyl)-4-methoxybenzamide analogs, a series of well-defined experimental protocols are necessary. The following outlines a general workflow for synthesis and biological screening.

A common and versatile method for synthesizing N-phenylbenzamide analogs is through the coupling of a substituted benzoic acid with a substituted aniline.[9]

Protocol: Amide Coupling via HATU

  • Reactant Preparation: In a round-bottom flask, dissolve the desired substituted benzoic acid (1.0 eq) and substituted aniline (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-phenylbenzamide analog.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Purification BenzoicAcid Substituted Benzoic Acid Coupling HATU, DIPEA, DMF Room Temperature BenzoicAcid->Coupling Aniline Substituted Aniline Aniline->Coupling Workup Aqueous Work-up Coupling->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product N-Phenylbenzamide Analog Purification->Product

Caption: General workflow for the synthesis of N-phenylbenzamide analogs.

The choice of in vitro assays will depend on the therapeutic target of interest. Below are representative protocols for evaluating antiviral and enzyme inhibitory activity.

Protocol: Antiviral Cytopathic Effect (CPE) Assay

  • Cell Seeding: Seed host cells (e.g., Vero cells for EV71) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the cell culture medium and add fresh medium containing the test compounds.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 2-4 days).

  • CPE Assessment: Stain the cells with a crystal violet solution to visualize cell viability.

  • Data Analysis: Quantify the cell viability by measuring the absorbance at 570 nm. Calculate the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/IC50).[1]

Protocol: Enzyme Inhibition Assay (e.g., Xanthine Oxidase)

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the enzyme (e.g., xanthine oxidase), and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., xanthine).

  • Kinetic Measurement: Monitor the formation of the product (e.g., uric acid) over time by measuring the change in absorbance at a specific wavelength (e.g., 295 nm).

  • Data Analysis: Calculate the initial reaction velocities at each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]

EfficacyScreening cluster_invitro In Vitro Assays cluster_data Data Analysis start Synthesized Analogs Antiviral Antiviral Assay (e.g., CPE) start->Antiviral Enzyme Enzyme Inhibition Assay start->Enzyme Cytotoxicity Cytotoxicity Assay (e.g., MTT) start->Cytotoxicity IC50 IC50 Determination Antiviral->IC50 Enzyme->IC50 CC50 CC50 Determination Cytotoxicity->CC50 SI Selectivity Index (SI) Calculation IC50->SI conclusion Lead Compound Identification IC50->conclusion CC50->SI SI->conclusion

Caption: Workflow for in vitro efficacy screening of N-phenylbenzamide analogs.

Signaling Pathways and Molecular Targets

The N-phenylbenzamide scaffold has been shown to interact with a variety of molecular targets. For instance, certain derivatives act as potent inhibitors of kinases, which are key regulators of cellular signaling pathways.[2]

KinaseInhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor N-Phenylbenzamide Analog Inhibitor->Raf

Caption: Simplified diagram of the MAPK signaling pathway and a potential point of inhibition by an N-phenylbenzamide analog.

Conclusion and Future Directions

N-(3-fluorophenyl)-4-methoxybenzamide and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. The structure-activity relationships discussed in this guide, derived from studies on related N-phenylbenzamide derivatives, provide a solid foundation for the rational design of more potent and selective agents. Future research should focus on the systematic synthesis and screening of a focused library of analogs to validate the predictive SAR models presented here. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their clinical translation.

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC.
  • An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. Benchchem.
  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.
  • Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. PubMed.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami. DDDT.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Semantic Scholar.
  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.

Sources

validating the anticancer effects of N-(3-fluorophenyl)-4-methoxybenzamide.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for validating the anticancer efficacy of N-(3-fluorophenyl)-4-methoxybenzamide , a synthetic benzamide derivative. Based on the structural-activity relationship (SAR) of N-phenylbenzamides, this compound is classified as a potential tubulin polymerization inhibitor (targeting the colchicine binding site) or a STAT3 signaling inhibitor . The following protocols and comparative analyses are designed to objectively verify its mechanism and potency.

Executive Summary: The Candidate Molecule

  • Compound: N-(3-fluorophenyl)-4-methoxybenzamide

  • Chemical Class: N-phenylbenzamide derivative.[1]

  • Structural Rationale:

    • 4-Methoxy Group: Mimics the methoxy-substituted rings found in natural tubulin inhibitors like Colchicine and Combretastatin A4 (CA4), facilitating hydrogen bonding with the target protein.

    • 3-Fluorophenyl Group: Enhances lipophilicity and metabolic stability (blocking metabolic oxidation at the meta-position) while influencing the electronic properties of the amide bond to improve binding affinity.

  • Primary Target Hypothesis: Disruption of microtubule dynamics (inhibition of tubulin polymerization) leading to G2/M cell cycle arrest and apoptosis.

  • Secondary Target Hypothesis: Inhibition of the STAT3 signaling pathway (dimerization or DNA binding).

Mechanism of Action (MOA) & Pathway Visualization

To validate the anticancer effect, one must confirm the molecular target. The most probable mechanism for this scaffold is the inhibition of tubulin polymerization by binding to the colchicine site on


-tubulin. This prevents the formation of microtubules, triggering the Spindle Assembly Checkpoint (SAC) and inducing apoptosis.
Figure 1: Proposed Mechanism of Action (Tubulin Inhibition)

MOA_Pathway Compound N-(3-fluorophenyl)-4-methoxybenzamide Colchicine_Site Colchicine Binding Site (β-Tubulin) Compound->Colchicine_Site Binds to Tubulin_Dimers Free Tubulin Dimers (α/β) Microtubule Microtubule Polymerization Tubulin_Dimers->Microtubule Normal Assembly SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC Failure triggers Colchicine_Site->Microtubule Inhibits G2M_Arrest G2/M Cell Cycle Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis (Caspase-3/7 Activation) G2M_Arrest->Apoptosis Prolonged arrest

Caption: Schematic representation of the proposed mechanism where N-(3-fluorophenyl)-4-methoxybenzamide inhibits microtubule assembly, leading to mitotic arrest and cell death.

Comparative Efficacy Analysis

Objective validation requires benchmarking against established standards.

FeatureN-(3-fluorophenyl)-4-methoxybenzamide (Candidate)Combretastatin A4 (Standard)Paclitaxel (Standard)
Mechanism Tubulin Destabilizer (Colchicine Site)Tubulin Destabilizer (Colchicine Site)Tubulin Stabilizer (Taxane Site)
Binding Site Colchicine Pocket (Proposed)Colchicine PocketTaxane Pocket
Effect on Polymerization InhibitsInhibitsPromotes/Stabilizes
Cell Cycle Effect G2/M ArrestG2/M ArrestG2/M Arrest
Key Advantage Simplified synthesis; Potential to overcome taxane resistance (MDR).Potent but chemically unstable (cis-trans isomerization).Clinical standard; issues with solubility and resistance.
Target IC50 (Potency) Validation Target: < 10 µM (Ideally < 1 µM)~ 1-10 nM~ 1-10 nM

Validation Protocols

To scientifically validate the anticancer effects, the following self-validating experimental systems must be employed.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 value across a panel of cancer cell lines.

  • Cell Preparation: Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Test Group: Add N-(3-fluorophenyl)-4-methoxybenzamide (dissolved in DMSO) in a serial dilution (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

    • Positive Control: Combretastatin A4 (CA4) or Paclitaxel.

    • Negative Control: 0.1% DMSO (Vehicle).

  • Incubation: Treat cells for 48h or 72h.

  • Detection: Add MTT reagent (5 mg/mL) and incubate for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Criteria: The IC50 should be dose-dependent. If IC50 > 50 µM, the compound is considered inactive or weakly active.

Protocol B: Tubulin Polymerization Assay (Mechanistic Validation)

Purpose: To confirm if the compound directly targets tubulin.

  • Reagents: Purified porcine brain tubulin (>99% pure) in PEM buffer containing GTP and a fluorescent reporter (e.g., DAPI or a specific tubulin dye).

  • Setup:

    • Prepare a 96-well black plate at 37°C.

    • Add Tubulin mix + GTP.

    • Add Compound (10 µM), Paclitaxel (Stabilizer Control), Vinblastine/CA4 (Destabilizer Control), or Vehicle .

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 mins.

  • Interpretation:

    • Standard Polymerization (Vehicle): Sigmoidal curve (Lag, Growth, Plateau).

    • Inhibition (Candidate/CA4): Reduced Vmax and lower plateau fluorescence.

    • Stabilization (Paclitaxel): Rapid polymerization, higher plateau.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Purpose: To verify G2/M phase arrest, a hallmark of tubulin inhibitors.

  • Treatment: Treat cells (e.g., HeLa) with the compound at

    
     for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Wash cells and stain with Propidium Iodide (PI) / RNase A solution for 30 min at 37°C.

  • Acquisition: Analyze DNA content using a Flow Cytometer (e.g., BD FACSCalibur).

  • Data Output:

    • G0/G1 Peak: Normal diploid cells.

    • G2/M Peak: Tetraploid cells (mitotic arrest).

    • Sub-G1 Peak: Apoptotic cells.

    • Validation: A significant increase in the G2/M population (e.g., from 15% to >40%) confirms mitotic arrest.

Advanced Mechanistic Confirmation (Self-Validating Systems)

To ensure the observed effects are not off-target toxicity, use these controls:

  • Reversibility Assay: Washout the compound after 24h. If cells recover, the binding might be reversible (typical for some benzamides). If not, it suggests irreversible binding or committed apoptosis.

  • Colchicine Competition Assay: Use [3H]-Colchicine. If the compound displaces radiolabeled colchicine, it confirms the binding site.

  • Western Blotting:

    • Marker: Cleaved PARP / Caspase-3 (Apoptosis).

    • Marker: Phospho-Histone H3 (Mitotic marker, should increase if arrested in M-phase).

    • Marker: Bcl-2/Bax ratio (Mitochondrial pathway).

Figure 2: Workflow for Validation

Validation_Workflow Start Compound Synthesis & Characterization Screen Primary Screen (MTT Assay) Start->Screen Screen->Start Inactive (Redesign) Hit Hit Confirmation (IC50 < 10 µM) Screen->Hit Active Mech Mechanism (Tubulin vs STAT3) Hit->Mech InVivo In Vivo Efficacy (Xenograft) Mech->InVivo Validated

Caption: Step-by-step validation pipeline from initial screening to in vivo confirmation.

References

  • Wang, L., et al. (2019). "Design, synthesis and biological evaluation of novel N-phenylbenzamide derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link

  • Lu, Y., et al. (2013). "Recent developments in tubulin inhibitors targeting the colchicine binding site." Pharmaceutical Research. Link

  • Kaur, R., et al. (2014). "Recent advances in the discovery of tubulin polymerization inhibitors." RSC Advances. Link

  • Mosmann, T. (1983).[1] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[2] Nature Reviews Cancer. Link

Sources

Confirming the On-Target Cellular Activity of N-(3-fluorophenyl)-4-methoxybenzamide: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly within the realm of cellular stress responses, the precise validation of a small molecule's on-target activity is paramount. This guide provides a comprehensive comparison of cellular methodologies to confirm the on-target activity of N-(3-fluorophenyl)-4-methoxybenzamide, a compound of interest for its potential modulation of the Unfolded Protein Response (UPR). This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the cellular mechanism of action of similar compounds.

Introduction: The Unfolded Protein Response and the Role of IRE1α

The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and maturation of a significant portion of the proteome.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[1] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2]

The UPR is orchestrated by three main ER-resident transmembrane sensors: inositol-requiring enzyme 1α (IRE1α), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[3] IRE1α is a particularly intriguing therapeutic target as it possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[4][5] Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, leading to the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1).[4][6] This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of the active XBP1s transcription factor.[7][8] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.[4]

Given its central role in the UPR, dysregulation of IRE1α signaling has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a compelling target for small-molecule inhibitors.[4][9] N-(3-fluorophenyl)-4-methoxybenzamide belongs to a class of benzamide derivatives that have been explored as inhibitors of various enzymes.[10][11][12][13][14] This guide will focus on cellular assays to confirm its putative on-target activity as an IRE1α inhibitor.

Comparative Analysis of Cellular On-Target Validation Assays

To confidently assert that N-(3-fluorophenyl)-4-methoxybenzamide exerts its cellular effects through the direct inhibition of IRE1α, a multi-pronged approach employing a suite of orthogonal assays is recommended. Below, we compare several key methodologies.

Direct Assessment of IRE1α RNase Activity: The XBP1 Splicing Assay

Principle: The most direct and widely accepted method to assess IRE1α RNase activity in cells is to measure the extent of XBP1 mRNA splicing.[7] A reduction in the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) in the presence of an ER stressor and the test compound indicates inhibition of IRE1α's RNase activity.

Methodologies & Comparison:

Assay TypePrincipleAdvantagesDisadvantages
Conventional RT-PCR Reverse transcription of cellular RNA followed by PCR amplification of the XBP1 mRNA. The spliced and unspliced forms are resolved by agarose gel electrophoresis based on size.[7]Simple, cost-effective, and provides a clear qualitative readout.Semi-quantitative, less sensitive for subtle changes, and can be influenced by PCR cycle number.[15]
Quantitative RT-PCR (qRT-PCR) Utilizes specific primers or probes to quantify the levels of XBP1s and XBP1u mRNA separately.[7]Highly quantitative, sensitive, and allows for high-throughput analysis.Requires careful primer design to distinguish between the two isoforms, which differ by only 26 nucleotides.
XBP1-Luciferase Reporter Assay A reporter construct where luciferase is fused downstream of the XBP1 splice site in a manner that it is only translated upon IRE1α-mediated splicing.[16][17]High-throughput, sensitive, and provides a functional readout of XBP1s protein production.Requires generation of a stable cell line, and the reporter may not fully recapitulate the regulation of endogenous XBP1.

Experimental Workflow (Conventional RT-PCR):

cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_pcr PCR & Analysis A Seed Cells B Induce ER Stress (e.g., Tunicamycin, Thapsigargin) A->B C Treat with N-(3-fluorophenyl)-4-methoxybenzamide B->C D Incubate C->D E Lyse Cells & Isolate Total RNA D->E F Reverse Transcription (cDNA Synthesis) E->F G PCR with XBP1-specific primers F->G H Agarose Gel Electrophoresis G->H I Visualize & Quantify Bands H->I

Caption: Workflow for the conventional RT-PCR-based XBP1 splicing assay.

Expected Data:

TreatmentER Stress InducerN-(3-fluorophenyl)-4-methoxybenzamide (µM)% XBP1 Splicing
Vehicle-0<5%
Vehicle+080-90%
Compound+160%
Compound+1020%
Compound+50<10%
Monitoring Downstream IRE1α Signaling Pathways

Beyond XBP1 splicing, IRE1α activation triggers other signaling cascades that can be monitored to confirm on-target activity.

a) JNK Activation: IRE1α can recruit TRAF2, leading to the activation of the JNK signaling pathway.[4][18]

Protocol:

  • Induce ER stress in cells in the presence or absence of N-(3-fluorophenyl)-4-methoxybenzamide.

  • Lyse the cells and perform Western blotting to detect phosphorylated JNK (p-JNK) and total JNK.

  • A decrease in the p-JNK/total JNK ratio upon compound treatment indicates inhibition of the IRE1α-TRAF2-JNK axis.

b) Regulated IRE1-Dependent Decay (RIDD): Under prolonged or severe ER stress, the RNase activity of IRE1α can degrade a subset of mRNAs localized to the ER, a process known as RIDD.[18]

Protocol:

  • Treat cells with an ER stressor and the compound of interest.

  • Isolate total RNA and perform qRT-PCR for known RIDD target mRNAs (e.g., BLOC1S1, DGAT2).

  • An increase in the levels of RIDD target mRNAs in the presence of the compound suggests inhibition of IRE1α's RNase activity.

Signaling Pathway Diagram:

ER_Stress ER Stress IRE1a IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a XBP1u XBP1u mRNA IRE1a->XBP1u splicing TRAF2 TRAF2 Recruitment IRE1a->TRAF2 RIDD RIDD Substrate mRNA IRE1a->RIDD cleavage XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translation UPR_Genes UPR Gene Expression XBP1s_protein->UPR_Genes transcription JNK_Activation JNK Activation TRAF2->JNK_Activation Degradation mRNA Degradation RIDD->Degradation

Sources

A Comparative Analysis of N-(3-fluorophenyl)-4-methoxybenzamide and Conventional Chemotherapy Drugs in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel compound N-(3-fluorophenyl)-4-methoxybenzamide with established chemotherapy drugs. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its potential mechanisms of action, supported by experimental data from related compounds, and a clear comparison with current standards of care in oncology.

Introduction: The Evolving Landscape of Cancer Therapeutics

The paradigm of cancer treatment has been continuously evolving, moving from broad-spectrum cytotoxic agents to more targeted therapies. Traditional chemotherapy drugs, while effective in killing rapidly dividing cells, are often associated with significant off-target toxicity, leading to severe side effects for patients. This has driven the search for novel therapeutic agents with improved selectivity and a better-defined mechanism of action.

The benzamide scaffold has emerged as a promising pharmacophore in the design of new anticancer agents. Various derivatives have demonstrated potent and selective inhibitory activities against a range of cancer-related targets. This guide focuses on N-(3-fluorophenyl)-4-methoxybenzamide, a member of the N-phenylbenzamide class, and explores its potential as an anticancer agent by comparing its hypothetical profile with that of well-established chemotherapy drugs.

While direct experimental data on N-(3-fluorophenyl)-4-methoxybenzamide is limited in the public domain, this guide will extrapolate its potential activities based on the established pharmacology of structurally similar N-phenylbenzamide derivatives. This comparative analysis aims to provide a scientific framework for researchers to evaluate its potential and to design further experimental validation.

Profiling N-(3-fluorophenyl)-4-methoxybenzamide: A Hypothetical Analysis Based on Structural Analogs

N-phenylbenzamide derivatives have been shown to exert their anticancer effects through several distinct mechanisms. Based on the existing literature for this class of compounds, we can hypothesize the potential mechanisms of action for N-(3-fluorophenyl)-4-methoxybenzamide.

Potential Mechanisms of Action

The N-phenylbenzamide scaffold has been associated with the following anticancer activities:

  • Histone Deacetylase (HDAC) Inhibition: Many N-phenylbenzamide derivatives are known to be potent inhibitors of HDAC enzymes.[1] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[1] The 2-amino-N-phenylbenzamide moiety, in particular, is a key pharmacophore for HDAC inhibition.[1] While N-(3-fluorophenyl)-4-methoxybenzamide lacks the 2-amino group, the overall benzamide structure could still confer some level of HDAC inhibitory activity.

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-receptor-positive breast cancer. Certain benzamide derivatives have been shown to act as aromatase inhibitors.[2][3] Molecular docking studies of some 1-(4-(benzamido)phenyl)-3-arylurea derivatives have shown promising binding interactions with the aromatase enzyme.[2][3] The structural features of N-(3-fluorophenyl)-4-methoxybenzamide could potentially allow it to fit into the active site of aromatase.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established mechanism for many successful chemotherapy drugs. Several novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine site.[4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The rigid N-phenylbenzamide core of the topic compound could favor binding to tubulin.

  • Induction of Apoptosis and Cell Cycle Arrest: Independent of a specific enzyme target, some N-substituted benzamides have been shown to induce apoptosis through the intrinsic pathway, involving the release of cytochrome c and activation of caspase-9.[5] This is often preceded by a cell cycle block at the G2/M phase.[5]

The following diagram illustrates the potential signaling pathways that could be affected by N-(3-fluorophenyl)-4-methoxybenzamide, based on the known mechanisms of its structural analogs.

Caption: Potential mechanisms of action for N-(3-fluorophenyl)-4-methoxybenzamide.

Comparative Analysis with Known Chemotherapy Drugs

To provide a clear perspective on the potential of N-(3-fluorophenyl)-4-methoxybenzamide, it is essential to compare its hypothetical profile with that of established chemotherapy drugs. This section will compare its potential mechanisms with five widely used chemotherapeutic agents: Doxorubicin, Cisplatin, Paclitaxel, Methotrexate, and 5-Fluorouracil.

FeatureN-(3-fluorophenyl)-4-methoxybenzamide (Hypothetical)DoxorubicinCisplatinPaclitaxelMethotrexate5-Fluorouracil
Drug Class N-phenylbenzamideAnthracyclinePlatinum-basedTaxaneAntimetabolite (Antifolate)Antimetabolite (Pyrimidine analog)
Primary Mechanism HDAC/Aromatase/Tubulin InhibitionDNA intercalation and Topoisomerase II inhibition[5][6][7]DNA cross-linking[3][8][9]Microtubule stabilization[10][11][12]Dihydrofolate reductase inhibition[1][4][13]Thymidylate synthase inhibition[2][14][15]
Effect on Cell Cycle G1 or G2/M arrest[5]G2/M arrest[16]S, G1, or G2/M arrest[8]G2/M arrest[10]S-phase specific[1]S-phase specific[17]
Induction of Apoptosis Yes (Intrinsic pathway)[5]Yes[6][7]Yes[8][18]Yes[10][19]Yes[20]Yes (Thymineless death)[2]
Common Side Effects UnknownCardiotoxicity, myelosuppression[5]Nephrotoxicity, neurotoxicity, ototoxicity[8]Peripheral neuropathy, myelosuppression[11]Myelosuppression, mucositis, hepatotoxicity[4]Myelosuppression, mucositis, diarrhea[2]

Experimental Protocols for Evaluation

To empirically determine the anticancer properties of N-(3-fluorophenyl)-4-methoxybenzamide and validate the hypothetical mechanisms, a series of in vitro assays are required. The following section provides detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[2] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-(3-fluorophenyl)-4-methoxybenzamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sources

Validation Guide: N-(3-fluorophenyl)-4-methoxybenzamide (NFMB) in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the experimental characterization of N-(3-fluorophenyl)-4-methoxybenzamide (referred to as NFMB or Target Compound) on cell cycle progression. This guide is structured to assist researchers in confirming the compound's mechanism of action, specifically distinguishing between G1/S phase arrest (typical of CDK/HDAC inhibition) and G2/M phase arrest (typical of tubulin-targeting benzamides).

Executive Summary & Compound Profile

Objective: To objectively validate the efficacy of N-(3-fluorophenyl)-4-methoxybenzamide (NFMB) as a cell cycle modulator, comparing its performance against industry-standard alternatives. Target Audience: Drug Discovery Scientists, Cell Biologists.

Compound Analysis:

  • Chemical Structure: N-(3-fluorophenyl)-4-methoxybenzamide.

  • Scaffold Class: Diaryl amide / Benzamide.

  • Predicted Mechanism: Benzamide derivatives frequently exhibit activity as HDAC inhibitors (e.g., Entinostat analogs) or Tubulin Polymerization Inhibitors (colchicine-site binders). The absence of a hydroxamic acid or ortho-amino group suggests a higher likelihood of tubulin-targeting or kinase-inhibitory activity rather than classical HDAC inhibition.

  • Solubility: High lipophilicity predicted (CLogP ~3.5). Soluble in DMSO; poor aqueous solubility.

Comparative Analysis: NFMB vs. Standard Alternatives

To validate NFMB, its performance must be benchmarked against established cell cycle disruptors. The following table outlines the expected profiles for validation.

FeatureNFMB (Target) Paclitaxel (Taxol) Nocodazole Flavopiridol (Alvocidib)
Primary Target To be Validated (Tubulin/Kinase)

-Tubulin (Stabilizer)

-Tubulin (Depolymerizer)
CDKs (Pan-inhibitor)
Cell Cycle Arrest G2/M (Predicted)G2/M (Mitotic Block)G2/M (Prometaphase)G1/S or G2/M
IC50 Range

M range (Typical for hits)
nM range (Potent)nM rangenM range
Reversibility VariableIrreversible (Slow)Reversible (Fast)Reversible
Key Biomarker Cyclin B1 accumulationPhospho-Histone H3 (

)
Phospho-Histone H3 (

)
Cyclin D1 (

)
Experimental Data Requirement

For a successful validation, NFMB must demonstrate:

  • Dose-Dependent Accumulation: A clear shift in DNA content histograms (PI staining) correlating with concentration.

  • Biochemical Confirmation: Alteration of Cyclin/CDK levels matching the arrest phase.

  • Specificity: Distinction between cell cycle arrest and non-specific cytotoxicity (apoptosis).

Mechanistic Pathway Visualization

The following diagram illustrates the critical checkpoints where NFMB is hypothesized to act, contrasted with the mechanisms of the alternatives.

CellCyclePath G1 G1 Phase (Growth) G1_S_Check G1/S Checkpoint (Restriction Point) G1->G1_S_Check S S Phase (DNA Synthesis) G2 G2 Phase (Prep for Mitosis) S->G2 G2_M_Check G2/M Checkpoint (DNA Damage) G2->G2_M_Check M M Phase (Mitosis) Spindle_Check Spindle Assembly Checkpoint (SAC) M->Spindle_Check Cytokinesis G1_S_Check->S G2_M_Check->M Spindle_Check->G1 Cytokinesis Flavo Flavopiridol (CDK Inhibitor) Flavo->G1_S_Check Blocks CDK4/6 Taxol Paclitaxel (Stabilizer) Taxol->Spindle_Check Hyper-stabilizes MTs Noco Nocodazole (Depolymerizer) Noco->Spindle_Check Destabilizes MTs NFMB NFMB (Target) NFMB->G2_M_Check Alt: Kinase Inhibition NFMB->Spindle_Check Hypothesis: G2/M Arrest

Caption: Proposed mechanism of action for NFMB within the cell cycle, highlighting potential arrest points at G2/M or Spindle Checkpoints compared to standard inhibitors.

Validation Protocols (Self-Validating Systems)

Protocol A: High-Resolution Cell Cycle Analysis (Flow Cytometry)

Rationale: Propidium Iodide (PI) stains DNA stoichiometrically. Fluorescence intensity correlates directly with DNA content (2N vs. 4N). Control System:

  • Negative Control: DMSO (0.1%) – Must show normal distribution (G1 ~50-60%).

  • Positive Control: Nocodazole (100 nM) – Must show >80% G2/M arrest.

Step-by-Step Methodology:

  • Seeding: Plate HeLa or A549 cells at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with NFMB at graded concentrations (e.g., 1, 5, 10, 50

    
    M) for 24h. Include DMSO and Nocodazole controls.
    
  • Harvesting:

    • Collect media (floating cells).

    • Trypsinize adherent cells.

    • Combine and pellet (500xg, 5 min).

  • Fixation (Critical Step):

    • Wash with PBS.

    • Resuspend in 300

      
      L PBS.
      
    • Add 700

      
      L ice-cold 100% ethanol  dropwise while vortexing gently (prevents clumping).
      
    • Incubate at -20°C for

      
       2 hours (overnight preferred).
      
  • Staining:

    • Wash fixed cells 2x with PBS.

    • Resuspend in Staining Buffer : PBS + 0.1% Triton X-100 + 20

      
      g/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A.
      
    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto). Record PE/PI channel (linear scale). Collect 20,000 events.

Data Interpretation:

  • G1 Peak: 2N DNA content (Channel 200).

  • G2/M Peak: 4N DNA content (Channel 400).

  • Sub-G1: <2N (Apoptotic debris).

  • Validation Criteria: If NFMB causes G2/M arrest, the 4N peak will increase significantly (>40%) compared to DMSO control.

Protocol B: Biochemical Marker Validation (Western Blot)

Rationale: Flow cytometry shows DNA content but not molecular mechanism. Western blot confirms the state of the arrested cells.

Target Markers:

  • Cyclin B1: High in G2/M; degraded at anaphase onset. Accumulation indicates mitotic arrest.

  • Phospho-Histone H3 (Ser10): Specific marker for Mitosis (M phase). High signal = Mitotic arrest (like Taxol); Low signal with 4N DNA = G2 arrest.

  • p21 (WAF1): CDK inhibitor. Induction suggests p53-mediated arrest (DNA damage).

Workflow:

  • Lyse treated cells in RIPA buffer + Protease/Phosphatase inhibitors.

  • Normalize protein (BCA assay).

  • Run SDS-PAGE (10-12% gel) and transfer to PVDF.

  • Probe with primary antibodies (1:1000).

  • Expected Result for NFMB (if G2/M blocker): Increased Cyclin B1 and increased pH3.

Experimental Data Template (Comparison)

Use the following structure to report your validation results.

MetricDMSO (Control) Nocodazole (Pos. Control) NFMB (Low Dose) NFMB (High Dose)
G1 Phase (%) 55 ± 3%5 ± 2%40 ± 5%10 ± 3%
S Phase (%) 20 ± 2%5 ± 1%15 ± 3%8 ± 2%
G2/M Phase (%) 25 ± 3%90 ± 4% 45 ± 5%82 ± 4%
Sub-G1 (%) < 2%5%2%15% (Toxicity)
Cyclin B1 Levels BaselineHighModerateHigh
  • If NFMB mimics Nocodazole (High G2/M, High Cyclin B1), it validates as a Mitotic Inhibitor .

  • If NFMB shows High G1, Low S, Low G2/M, it validates as a G1 Checkpoint Inhibitor (e.g., CDK4/6 inhibitor).

References

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. Link

  • Manchado, E., et al. (2012). Killing cells during mitosis: molecular mechanisms and clinical applications. Journal of Cell Biology, 196(6), 701-712. Link

  • Gascoigne, K. E., & Taylor, S. S. (2009). Cancer cells display profound intra- and interline variation following prolonged exposure to antimitotic drugs. Cancer Cell, 14(2), 111-122. Link

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. Link

comparative study of N-(3-fluorophenyl)-4-methoxybenzamide and its unfluorinated analog

[1]

Executive Summary & Rationale

In medicinal chemistry, the "Fluorine Scan" is a critical optimization strategy.[1][2] This guide compares N-(3-fluorophenyl)-4-methoxybenzamide (Compound F) with its direct unfluorinated analog, N-phenyl-4-methoxybenzamide (Compound H) (also known as Anisanilide).[1]

While structurally similar, the introduction of a fluorine atom at the meta-position of the N-phenyl ring imparts significant physicochemical and pharmacokinetic changes.[1] This guide analyzes these differences to assist researchers in lead optimization, specifically focusing on metabolic stability, lipophilicity modulation, and amide bond electronics.

The Compounds at a Glance[1][3][4]
FeatureCompound F (Fluorinated)Compound H (Analog)
IUPAC Name N-(3-fluorophenyl)-4-methoxybenzamideN-phenyl-4-methoxybenzamide
Core Structure Benzamide scaffold with meta-F on aniline ringUnsubstituted benzamide scaffold
Key Role Metabolically stable bioisostereBaseline reference / Scaffold
Electronic Nature Electron-deficient N-aryl ringElectron-neutral N-aryl ring
Predicted LogP ~3.2 - 3.5 (Higher Lipophilicity)~2.9 - 3.1

Chemical Structure & Electronic Properties[5]

Electronic Modulation (Hammett Effects)

The defining difference is the fluorine atom at the 3-position (meta) of the aniline ring.

  • Compound H: The nitrogen lone pair participates in resonance with the phenyl ring, but the ring is relatively electron-neutral.[1]

  • Compound F: Fluorine is highly electronegative (

    
    ).[3] At the meta position, it exerts a strong inductive electron-withdrawing effect (-I) without the compensating resonance donation (+R) seen in para substitution.
    
    • Consequence: The aniline nitrogen becomes less nucleophilic during synthesis.[1]

    • Consequence: The amide N-H proton becomes more acidic (higher pKa acidity), potentially strengthening hydrogen bonding interactions with target protein receptors.

Conformational Locking

Fluorine acts as a "conformational lock."[1] In Compound F, the C-F bond prefers to align to minimize dipole interactions with the amide carbonyl.[1] This reduces the entropic penalty upon binding to a receptor compared to the freely rotating Compound H.[1]

Experimental Synthesis Protocols

To ensure reproducibility, we utilize a Nucleophilic Acyl Substitution pathway.[1] Note the reactivity difference: Compound F requires stricter conditions due to the reduced nucleophilicity of 3-fluoroaniline.

Workflow Visualization

SynthesisWorkflowStartStarting MaterialsActActivation(Acid Chloride Formation)Start->ActSOCl2, RefluxCouplingCoupling Reaction(Schotten-Baumann cond.)Act->Coupling+ Aniline/3-F-Aniline+ Et3N, DCM, 0°CPurificationPurification(Recrystallization)Coupling->PurificationWash (HCl/NaHCO3)ProductFinal AmidePurification->ProductEtOH/H2O

Figure 1: General synthetic workflow for benzamide formation.

Detailed Protocol
Step 1: Activation (Common to Both)[1]
  • Dissolve 4-methoxybenzoic acid (1.0 eq) in anhydrous toluene.

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.

  • Reflux for 2-3 hours until gas evolution ceases.

  • Evaporate excess SOCl₂ and toluene in vacuo to obtain crude 4-methoxybenzoyl chloride .[1]

Step 2: Coupling (Divergent Requirements)[1]
ParameterProtocol A (For Compound H)Protocol B (For Compound F)
Amine Aniline (1.0 eq)3-Fluoroaniline (1.0 eq)
Solvent Dichloromethane (DCM)Anhydrous DCM (Dryness is critical)
Base Triethylamine (1.2 eq)Pyridine (2.0 eq) or Et₃N + DMAP (cat.)[1]
Temperature 0°C to RT0°C to RT (requires longer stirring)
Time 1 - 2 Hours4 - 6 Hours (slower kinetics)

Expert Insight: The 3-fluoro substituent withdraws electron density from the amine nitrogen, making it a "harder" and slower nucleophile.[1] Adding a catalytic amount of DMAP (4-dimethylaminopyridine) is highly recommended for Compound F to drive the reaction to completion.[1]

Step 3: Workup & Purification[1]
  • Quench with water.[1]

  • Wash organic layer sequentially with:

    • 1M HCl (removes unreacted amine).[4]

    • Sat. NaHCO₃ (removes unreacted acid).

    • Brine.[1][4]

  • Dry over Na₂SO₄ and concentrate.

  • Recrystallization: Both compounds crystallize well from Ethanol/Water mixtures.[1] Compound F typically yields white needles.[1]

Biological Performance Comparison

Metabolic Stability (Microsomal Stability)

This is the primary driver for synthesizing Compound F. The unfluorinated phenyl ring (Compound H) is susceptible to Phase I oxidative metabolism, particularly by Cytochrome P450 enzymes.

  • Compound H Fate: Rapid hydroxylation often occurs at the para or para-like positions relative to the amide.[1] Since the para position is blocked by the amide bond, metabolism shifts to the electron-rich ortho or meta positions.[1]

  • Compound F Advantage: Fluorine blocks the meta position directly (steric block) and deactivates the entire ring towards electrophilic attack by the high-valent Iron-Oxo species in P450 (electronic block).[1]

Lipophilicity & Permeability

Fluorination typically increases lipophilicity (LogP).

  • Compound H: LogP ≈ 2.[1]9. Good solubility, moderate permeability.[1]

  • Compound F: LogP ≈ 3.4.[1]

    • Impact: The increased lipophilicity enhances passive diffusion across the blood-brain barrier (BBB) or cell membranes.[1] However, excessive lipophilicity can increase non-specific binding to plasma proteins.[1]

Metabolic Pathway Diagram

MetabolismCompHCompound H(Unfluorinated)P450Cytochrome P450(Liver Microsomes)CompH->P450SubstrateCompFCompound F(3-Fluoro)CompF->P450Resistant SubstrateMetabHHydroxylated Metabolite(High Clearance)P450->MetabHAryl Oxidation(Fast)StableFMetabolically Stable(Extended Half-life)P450->StableFBlocked Site(Slow/None)

Figure 2: Impact of fluorination on metabolic clearance pathways.[1]

Physicochemical Characterization Data

Predicted and literature-consensus values for comparative analysis.

PropertyCompound H (Analog)Compound F (Target)Note
Molecular Weight 227.26 g/mol 245.25 g/mol +18 Da (F vs H)
H-Bond Donors 11Amide NH (F analog is more acidic)
H-Bond Acceptors 23C=O, OMe, + Weak C-F acceptor
Rotatable Bonds 44Similar flexibility
Topological Polar Surface Area (TPSA) ~38 Ų~38 ŲFluorine does not significantly add to TPSA

Conclusion & Recommendation

For drug development campaigns:

  • Start with Compound H to establish baseline potency and validate the assay.[1]

  • Switch to Compound F if the lead suffers from:

    • Rapid metabolic clearance (high intrinsic clearance in microsomes).

    • Poor membrane permeability.

  • Synthesis Note: When making Compound F, ensure anhydrous conditions and consider catalytic DMAP to overcome the reduced nucleophilicity of the fluorinated aniline.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry. Link[1]

  • Hagadorn, J. R., et al. (2018). Synthesis of N-Aryl Benzamides via Nucleophilic Acyl Substitution. Organic Syntheses. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

Independent Verification and Comparative Analysis of N-(3-fluorophenyl)-4-methoxybenzamide's Biological Activity: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-fluorophenyl)-4-methoxybenzamide is a synthetic compound belonging to the benzamide class. While the specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide provides a comprehensive framework for the independent verification and characterization of its potential biological activity. We will explore a systematic approach, beginning with broad phenotypic screening to identify potential areas of activity, followed by more targeted assays to elucidate its mechanism of action. This guide is intended for researchers in drug discovery and chemical biology, providing detailed protocols and a comparative analysis framework against established compounds.

The core principle of this guide is to establish a robust, self-validating experimental workflow. Each step is designed to build upon the previous one, with integrated positive and negative controls to ensure data integrity and reproducibility. We will also emphasize the importance of orthogonal assays—using different experimental methods to measure the same biological endpoint—to build a comprehensive and reliable profile of the compound's activity.

Part 1: Initial Assessment and Hypothesis Generation Based on Structural Analogs

The structure of N-(3-fluorophenyl)-4-methoxybenzamide contains a substituted benzamide core. This chemical scaffold is a well-known pharmacophore present in numerous approved drugs with diverse biological activities. For instance, amisulpride and sulpiride are benzamide derivatives that act as dopamine D2 receptor antagonists and are used as antipsychotics. Other benzamides, like metoclopramide, also target dopamine receptors and are used as antiemetics. The presence of the methoxy and fluoro substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Given these structural similarities, a logical starting point for investigating the biological activity of N-(3-fluorophenyl)-4-methoxybenzamide is to explore its potential effects on the central nervous system, particularly its interaction with dopamine receptors. However, to maintain an unbiased approach, a broad phenotypic screen is recommended as the initial step to identify unexpected activities.

Part 2: Experimental Workflow for Biological Activity Verification

The following experimental workflow provides a step-by-step guide for the independent verification of N-(3-fluorophenyl)-4-methoxybenzamide's biological activity.

High-Content Imaging-Based Phenotypic Screening

High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing an unbiased view of a compound's effects on cell morphology and function.

Experimental Protocol:

  • Cell Culture: Plate U-2 OS (human osteosarcoma) cells in 96-well, black-walled, clear-bottom plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock solution of N-(3-fluorophenyl)-4-methoxybenzamide in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Add the compound solutions to the cells and incubate for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Cell Staining: After incubation, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a cocktail of fluorescent dyes:

    • Hoechst 33342 to label nuclei.

    • Phalloidin-Alexa Fluor 488 to label the actin cytoskeleton.

    • MitoTracker Red CMXRos to label mitochondria.

  • Image Acquisition: Acquire images using a high-content imaging system, capturing at least four fields of view per well.

  • Image Analysis: Use image analysis software to quantify various cellular features, including cell number, nuclear size and intensity, cytoskeletal organization, and mitochondrial morphology and intensity.

Data Interpretation:

Analyze the data to identify any significant, dose-dependent changes in cellular phenotype compared to the vehicle control. For example, a decrease in cell number could indicate cytotoxicity, while changes in nuclear morphology might suggest effects on the cell cycle or apoptosis.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate U-2 OS cells C Treat cells with compound (48h) A->C B Prepare compound dilutions B->C D Fix, permeabilize, and stain cells C->D E Image acquisition (HCI) D->E F Image analysis and feature extraction E->F G Identify phenotypic changes F->G

Caption: High-content imaging workflow for phenotypic screening.

Target-Based Assay: Dopamine D2 Receptor Binding

Based on the structural similarity to known antipsychotic drugs, a direct investigation of the compound's interaction with the dopamine D2 receptor is a logical next step. A radioligand binding assay is a standard method for this purpose.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Binding Assay: In a 96-well plate, combine the cell membranes (20-40 µg of protein) with a fixed concentration of a radiolabeled ligand, such as [³H]-spiperone (a potent D2 antagonist), and varying concentrations of N-(3-fluorophenyl)-4-methoxybenzamide (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow for binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter mat to separate the bound from the free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of N-(3-fluorophenyl)-4-methoxybenzamide that inhibits 50% of the specific binding of the radioligand (IC50). This is achieved by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor, such as haloperidol) from the total binding.

Comparative Compounds:

  • Positive Control: Haloperidol (a well-characterized D2 antagonist).

  • Negative Control: A structurally unrelated compound with no known D2 receptor affinity.

  • Alternative Compound: Amisulpride (a structurally related benzamide with D2/D3 receptor antagonist activity).

Data Presentation:

CompoundIC50 (nM) for [³H]-spiperone displacement
N-(3-fluorophenyl)-4-methoxybenzamideExperimental Value
Haloperidol1.5
Amisulpride2.8
Negative Control> 100,000
Functional Assay: cAMP Measurement

To determine if the binding of N-(3-fluorophenyl)-4-methoxybenzamide to the D2 receptor results in a functional response (antagonism or agonism), a downstream signaling assay is necessary. The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Experimental Protocol:

  • Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., CHO-D2). Plate the cells in a 96-well plate and grow to confluence.

  • Compound Treatment:

    • Antagonist Mode: Pretreat the cells with varying concentrations of N-(3-fluorophenyl)-4-methoxybenzamide for 15-30 minutes. Then, stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Agonist Mode: Treat the cells with varying concentrations of N-(3-fluorophenyl)-4-methoxybenzamide alone (in the presence of IBMX).

  • cAMP Measurement: After a short incubation (15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP levels against the concentration of N-(3-fluorophenyl)-4-methoxybenzamide. A potent antagonist will reverse the agonist-induced decrease in cAMP. Calculate the IC50 value.

    • Agonist Mode: Plot the cAMP levels against the concentration of N-(3-fluorophenyl)-4-methoxybenzamide. A decrease in cAMP would indicate agonist activity.

Signaling Pathway Diagram:

G cluster_pathway Dopamine D2 Receptor Signaling Agonist D2 Agonist (e.g., Quinpirole) D2R D2 Receptor Agonist->D2R activates Antagonist N-(3-fluorophenyl)-4-methoxybenzamide (Hypothesized Antagonist) Antagonist->D2R blocks Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Caption: Simplified D2 receptor signaling pathway.

Part 3: Data Interpretation and Comparative Analysis

The collective data from these assays will provide a comprehensive profile of N-(3-fluorophenyl)-4-methoxybenzamide's biological activity.

  • Phenotypic Screening: The results from the HCI screen will indicate the compound's overall cellular impact and potential for off-target effects. A clean profile with minimal cytotoxicity at concentrations where target engagement is observed is desirable.

  • Receptor Binding: The IC50 value from the radioligand binding assay will quantify the compound's affinity for the D2 receptor. A lower IC50 indicates higher affinity. Comparing this value to that of haloperidol and amisulpride will benchmark its potency.

  • Functional Activity: The cAMP assay will reveal the functional consequence of receptor binding. If the compound reverses the effect of quinpirole, it is an antagonist. The IC50 from this assay will determine its functional potency.

Overall Assessment:

By comparing the binding affinity (IC50 from the binding assay) with the functional potency (IC50 from the cAMP assay), you can gain insights into the compound's efficacy. A significant difference between these values may suggest partial agonism/antagonism or other complex pharmacological properties. Comparing the complete profile of N-(3-fluorophenyl)-4-methoxybenzamide with that of the reference compounds will allow for a clear positioning of its potential therapeutic utility and novelty.

References

  • High-Content Screening: Giuliano, K. A., & Taylor, D. L. (2008). High-content screening: A powerful approach to systems cell biology and drug discovery. Nature Reviews Drug Discovery, 7(5), 429-441. [Link]

  • Radioligand Binding Assays: Hulme, E. C. (2012). Receptor-Ligand Interactions: A Practical Approach. Oxford University Press. [Link]

  • cAMP Assays: Gabriel, D., Vernier, M., Pfeifer, M. J., & Garippa, R. (2003). High-throughput screening of G-protein-coupled receptors. Assay and Drug Development Technologies, 1(2), 291-303. [Link]

  • Dopamine D2 Receptor Pharmacology: Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.